molecular formula C22H46N2O4S B1228131 Asb-14 CAS No. 216667-08-2

Asb-14

Cat. No.: B1228131
CAS No.: 216667-08-2
M. Wt: 434.7 g/mol
InChI Key: UTSXERRKRAEDOV-UHFFFAOYSA-N
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Description

ASB-14 comprises alkyl tails and amidosulfobetaine headgroup.>

Properties

IUPAC Name

3-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(25)23-18-15-19-24(2,3)20-16-21-29(26,27)28/h4-21H2,1-3H3,(H-,23,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSXERRKRAEDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398742
Record name ASB-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216667-08-2
Record name ASB-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ASB-14 Detergent: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Asb-14, or Amidosulfobetaine-14, is a zwitterionic detergent increasingly utilized in proteomics and membrane protein research.[1][2][3] Its unique properties make it highly effective in solubilizing proteins, particularly hydrophobic membrane proteins, for downstream applications such as two-dimensional gel electrophoresis (2D-electrophoresis) and mass spectrometry.[3][4] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a discussion of its applications in life sciences research.

Physicochemical Properties of this compound

This compound is characterized by a 14-carbon alkyl tail and an amidosulfobetaine headgroup, which confers its zwitterionic nature. This structure allows it to effectively disrupt lipid bilayers and form micelles around hydrophobic protein regions, thereby solubilizing them in aqueous solutions. The key quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Full Name Amidosulfobetaine-14
Molecular Formula C₂₂H₄₆N₂O₄S
Molecular Weight 434.7 g/mol
Appearance White to off-white powder
Purity >99%
Solubility Water soluble
Critical Micelle Concentration (CMC) 8 mM (at 25°C)
Conductivity <50 µS in a 10% solution

Applications in Proteomics

This compound has proven to be a valuable tool for proteomic studies, offering several advantages over traditional detergents like CHAPS. Its primary application lies in the solubilization of complex protein mixtures, including those from challenging sources like brain tissue. Studies have shown that this compound can effectively extract and solubilize membrane proteins that were previously difficult to detect.

Optimal protein solubilization with this compound is often achieved in combination with other reagents, such as urea and thiourea. A combination of this compound and CHAPS has been reported to provide superior solubilization of human brain proteins for 2D-electrophoresis analysis.

Experimental Protocol: Protein Extraction from Mammalian Brain Tissue

This protocol describes a method for the extraction of cytosolic and membrane proteins from human brain frontal cortex for 2D-electrophoresis, adapted from findings that demonstrate the efficacy of a CHAPS and this compound combination.

Materials:

  • Lysis Buffer (SB):

    • 7 M Urea

    • 2 M Thiourea

    • 100 mM DTT

  • Detergents:

    • CHAPS

    • This compound

  • Brain Tissue: Human Brain Frontal Cortex

  • Sonicator

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Buffer Preparation: Prepare the standard protein extraction buffer (SB) containing 7 M Urea, 2 M Thiourea, and 100 mM DTT.

  • Detergent Addition: To the SB, add 4% (w/v) CHAPS and 2% (w/v) this compound. This combination has been shown to be the most efficient for solubilizing human brain proteins.

  • Tissue Homogenization: Resuspend the brain tissue pellets in the prepared lysis buffer.

  • Cell Lysis: Vortex the mixture and then centrifuge at 15,000 x g for 15 minutes to pellet insoluble material.

  • Protein Collection: Collect the supernatant containing the solubilized proteins. The protein extract is now ready for downstream applications such as 2D-electrophoresis.

Experimental Workflow and Micelle Formation

The general workflow for protein extraction using this compound involves cell lysis, protein solubilization, and separation of soluble and insoluble fractions. This process is facilitated by the formation of micelles by this compound around the hydrophobic domains of proteins.

ProteinExtractionWorkflow cluster_lysis Cell Lysis & Solubilization cluster_separation Separation Tissue Brain Tissue Sample Homogenization Homogenization Tissue->Homogenization LysisBuffer Lysis Buffer (Urea, Thiourea, DTT, 4% CHAPS, 2% this compound) LysisBuffer->Homogenization Centrifugation Centrifugation (15,000 x g, 15 min) Homogenization->Centrifugation Supernatant Solubilized Proteins (Supernatant) Centrifugation->Supernatant Pellet Insoluble Debris (Pellet) Centrifugation->Pellet

Protein extraction workflow using a combination of CHAPS and this compound.

The ability of this compound to form micelles is central to its function as a detergent. Above its critical micelle concentration (CMC) of 8 mM, individual this compound molecules aggregate to form spherical structures where the hydrophobic tails are shielded from the aqueous environment by the hydrophilic headgroups.

MicelleFormation cluster_micelle This compound Micelle center Hydrophobic Core detergent1 This compound center->detergent1 detergent2 This compound center->detergent2 detergent3 This compound center->detergent3 detergent4 This compound center->detergent4 detergent5 This compound center->detergent5 detergent6 This compound center->detergent6 detergent7 This compound center->detergent7 detergent8 This compound center->detergent8

Diagram of an this compound micelle with a hydrophobic core.

Further Applications

Beyond proteomics, this compound has found use in other areas of life science research. It has been employed in tissue engineering for antigen removal from xenogeneic scaffolds. Additionally, it is used to develop and study zwitterionic micelles for various research purposes.

Conclusion

This compound is a powerful zwitterionic detergent with significant advantages for the solubilization of proteins, especially membrane-associated proteins, for a variety of analytical techniques. Its well-characterized physicochemical properties and demonstrated efficacy, particularly in combination with other detergents and chaotropes, make it an invaluable tool for researchers in proteomics, drug development, and other related fields.

References

An In-depth Technical Guide to the Critical Micelle Concentration of ASB-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidosulfobetaine-14 (ASB-14) is a zwitterionic detergent increasingly utilized in proteomics and membrane protein research for its superior protein solubilization capabilities. A key parameter governing its application is the Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) self-assemble into larger aggregates known as micelles. Understanding the CMC of this compound is crucial for optimizing experimental conditions, particularly in the solubilization and stabilization of proteins for downstream applications such as 2D gel electrophoresis and in vitro assays. This technical guide provides a comprehensive overview of the CMC of this compound, including its established value, detailed experimental protocols for its determination, and a discussion of its role in biochemical applications.

Introduction to this compound

This compound, or 3-[N,N-Dimethyl(3-myristoylaminopropyl)ammonio]propanesulfonate, is a member of the amidosulfobetaine family of detergents.[1] Its structure comprises a 14-carbon hydrophobic tail and a zwitterionic headgroup, which confers its unique properties.[2] Unlike ionic detergents, zwitterionic detergents like this compound carry no net charge, making them less denaturing and more compatible with techniques such as isoelectric focusing.[3] this compound has demonstrated superior efficacy in solubilizing membrane proteins compared to other commonly used detergents like CHAPS.[1]

Critical Micelle Concentration of this compound

The Critical Micelle Concentration (CMC) is a fundamental physicochemical property of a surfactant. Below the CMC, surfactant molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers rapidly associate to form micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment.

The established CMC of this compound is 8 mM at 25°C.[4] This value is a critical consideration for its use in protein solubilization. For effective solubilization of integral membrane proteins, the detergent concentration should be significantly above the CMC to ensure a sufficient number of micelles are available to encapsulate the hydrophobic domains of the proteins.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Full Name Amidosulfobetaine-14
Synonyms 3-[N,N-Dimethyl(3-myristoylaminopropyl)ammonio]propanesulfonate
Molecular Formula C₂₂H₄₆N₂O₄S
Molecular Weight 434.68 g/mol
Appearance White to off-white powder
Purity >99%
Solubility Water soluble
Critical Micelle Concentration (CMC) 8 mM (at 25°C)
Conductivity (in 10% solution) <50 µS

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of a surfactant. These methods rely on detecting the sharp change in a physical property of the surfactant solution that occurs at the CMC. Below are detailed protocols for three common methods.

Surface Tensiometry

This is a classic and widely used method for CMC determination. It is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated with monomers, the surface tension remains relatively constant with further increases in surfactant concentration, as any additional surfactant molecules form micelles in the bulk solution.

Protocol:

  • Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water or a suitable buffer, with concentrations spanning a range below and above the expected CMC (e.g., from 0.1 mM to 20 mM).

  • Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

  • Measurement:

    • Calibrate the tensiometer with a known standard (e.g., pure water).

    • Measure the surface tension of each this compound solution, starting from the lowest concentration.

    • Ensure temperature control (e.g., at 25°C) throughout the measurements.

    • Allow each solution to equilibrate before taking a reading to ensure stable surface tension values.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The resulting plot will show two distinct linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region shows a plateau where the surface tension is nearly constant.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

experimental_workflow_surface_tensiometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare series of This compound solutions calibrate Calibrate Tensiometer prep_solutions->calibrate measure Measure Surface Tension of each solution calibrate->measure plot_data Plot Surface Tension vs. log(Concentration) measure->plot_data determine_cmc Determine CMC from intersection of linear fits plot_data->determine_cmc

Figure 1: Experimental workflow for CMC determination by surface tensiometry.
Conductivity Measurement

This method is suitable for ionic and zwitterionic surfactants. It relies on the change in the electrical conductivity of the surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual charged monomers. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles have a lower mobility per monomer unit compared to the free monomers, and a fraction of the counter-ions become associated with the micelles.

Protocol:

  • Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water with concentrations ranging from below to above the expected CMC.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement:

    • Measure the conductivity of the deionized water as a baseline.

    • Measure the conductivity of each this compound solution, starting from the lowest concentration.

    • Ensure the temperature is maintained at a constant value (e.g., 25°C).

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the this compound concentration.

    • The plot will show two linear regions with different slopes.

    • The CMC is the concentration at the intersection of these two linear segments.

experimental_workflow_conductivity cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare series of This compound solutions measure_conductivity Measure Conductivity of each solution prep_solutions->measure_conductivity plot_data Plot Conductivity vs. Concentration measure_conductivity->plot_data determine_cmc Determine CMC from break in linearity plot_data->determine_cmc

Figure 2: Experimental workflow for CMC determination by conductivity.
Fluorescence Spectroscopy using a Pyrene Probe

This is a highly sensitive method that utilizes a fluorescent probe, typically pyrene, which exhibits different fluorescence characteristics in polar and non-polar environments. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment of the pyrene probe leads to a change in its fluorescence emission spectrum.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol or acetone) at a concentration of approximately 0.2 mM.

    • Prepare a series of this compound solutions in deionized water or buffer.

  • Sample Preparation:

    • To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the volume of the added pyrene stock is negligible compared to the total volume.

    • Allow the samples to equilibrate.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength to approximately 334 nm.

    • Record the emission spectrum for each sample from 350 nm to 450 nm.

    • The pyrene emission spectrum shows several vibronic bands. The ratio of the intensity of the third peak (I₃, around 383 nm) to the first peak (I₁, around 372 nm) is sensitive to the polarity of the probe's environment.

  • Data Analysis:

    • Calculate the I₃/I₁ ratio for each this compound concentration.

    • Plot the I₃/I₁ ratio as a function of the this compound concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve.

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare this compound solutions with Pyrene probe measure_fluorescence Measure Fluorescence Emission Spectra prep_solutions->measure_fluorescence calculate_ratio Calculate I₃/I₁ ratio measure_fluorescence->calculate_ratio plot_data Plot I₃/I₁ ratio vs. Concentration calculate_ratio->plot_data determine_cmc Determine CMC from sigmoidal fit plot_data->determine_cmc

Figure 3: Experimental workflow for CMC determination by fluorescence spectroscopy.

Role of this compound in Biochemical Applications and Signaling Pathways

The primary application of this compound in a research setting is as a solubilizing agent for proteins, particularly those embedded in biological membranes. Its zwitterionic nature and efficacy at disrupting lipid-lipid and lipid-protein interactions, while being less harsh on protein-protein interactions, make it an ideal choice for proteomics studies. It has been shown to be effective in combination with other detergents like CHAPS for enhancing the resolution of 2D gel electrophoresis of complex protein mixtures.

It is important to note that the detergent This compound is a synthetic molecule and is not known to be directly involved in biological signaling pathways.

However, it is crucial to distinguish the detergent this compound from the gene and corresponding protein named ASB14 (Ankyrin Repeat and SOCS Box Containing 14). The ASB14 protein is part of a family of proteins that play a role in protein degradation by targeting specific proteins for ubiquitination. This protein is involved in cellular processes and signaling, but it is a distinct entity from the amidosulfobetaine detergent that is the subject of this guide.

distinction_diagram cluster_detergent This compound (Detergent) cluster_protein ASB14 (Protein) detergent Amidosulfobetaine-14 (Synthetic Molecule) application Function: Protein Solubilization (Biochemical Tool) detergent->application protein Ankyrin Repeat and SOCS Box Containing 14 (Gene Product) pathway Function: Protein Degradation (Cellular Signaling) protein->pathway

Figure 4: Distinction between this compound (detergent) and ASB14 (protein).

Conclusion

The critical micelle concentration of this compound, established at 8 mM at 25°C, is a cornerstone parameter for its effective use in the solubilization of proteins for various research applications. The choice of experimental method for verifying the CMC depends on the available instrumentation and the specific requirements of the study. Surface tensiometry, conductivity, and fluorescence spectroscopy are all robust methods for this purpose. A clear understanding of the properties of this compound, including its CMC, enables researchers and drug development professionals to harness its full potential in advancing our understanding of complex biological systems. It is also imperative to distinguish the detergent this compound from the unrelated ASB14 protein to avoid confusion in the context of cellular signaling.

References

The Power of ASB-14: An In-Depth Technical Guide to Solubilizing Membrane Proteins for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective solubilization of membrane proteins is a critical bottleneck. These proteins, embedded within the lipid bilayer, play a crucial role in cellular signaling and are major targets for therapeutics. Amidosulfobetaine-14 (ASB-14), a zwitterionic detergent, has emerged as a powerful tool for extracting and stabilizing these challenging proteins, often outperforming traditional detergents. This guide provides a comprehensive overview of this compound, its properties, detailed experimental protocols, and its application in proteomic and functional studies.

Core Concepts: Understanding this compound

This compound is a zwitterionic detergent characterized by a 14-carbon alkyl tail and a sulfobetaine headgroup.[1] This amphipathic nature allows it to effectively disrupt lipid bilayers and form micelles around the hydrophobic transmembrane domains of proteins, thereby solubilizing them in an aqueous environment. Unlike ionic detergents, its zwitterionic character results in no net charge, which is advantageous for techniques like isoelectric focusing and 2D gel electrophoresis.[1]

One of the key advantages of this compound is its reported superior ability to solubilize membrane proteins compared to commonly used detergents like CHAPS.[1] This increased solubilization efficiency can lead to the identification of previously undetected membrane proteins in proteomic analyses.

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueReference
Full Name Amidosulfobetaine-14[1]
Molecular Formula C₂₂H₄₆N₂O₄S
Molecular Weight 434.7 g/mol
Type Zwitterionic Detergent
Appearance White to off-white powder
Solubility Water soluble
Critical Micelle Concentration (CMC) 8 mM (in water at 25°C)
Purity >99%

Comparative Efficacy of this compound

Quantitative studies have demonstrated the enhanced solubilization capacity of this compound in comparison to other commonly used detergents.

Solubilization of Human Erythrocyte Membrane Proteins
DetergentProtein Solubilization (µg/mg membrane protein)Cholesterol Solubilization (µg/mg membrane protein)
This compound ~550~180
ASB-16 ~600~200
CHAPS ~400~100
Triton X-100 ~450~150

Data adapted from a study on human erythrocyte membranes.

Experimental Protocols

The following are detailed methodologies for the solubilization of membrane proteins using this compound for various applications.

Protocol 1: Solubilization of Human Brain Proteins for 2D Gel Electrophoresis

This protocol has been shown to be highly effective for the analysis of both cytosolic and membrane proteins from human brain tissue.

Materials:

  • Human brain tissue

  • Solubilization Buffer (SB): 7 M Urea, 2 M Thiourea, 100 mM DTT

  • CHAPS (4% w/v stock solution)

  • This compound (2% w/v stock solution)

  • Protease inhibitor cocktail

  • Homogenizer

  • Centrifuge

Methodology:

  • Weigh approximately 50 mg of human frontal cortex tissue.

  • Add 240 µL of Solubilization Buffer (SB) containing 4% (w/v) CHAPS and 2% (w/v) this compound, and a protease inhibitor cocktail.

  • Homogenize the tissue on ice using a suitable homogenizer.

  • Incubate the homogenate for 1 hour at room temperature with occasional vortexing to ensure complete solubilization.

  • Centrifuge the sample at 14,000 x g for 30 minutes at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant containing the solubilized proteins for downstream analysis, such as 2D gel electrophoresis.

Protocol 2: Near-Complete Solubilization of GLUT-1 from Brain Microvessels

This protocol is optimized for the solubilization of the integral membrane protein GLUT-1 and is applicable to other hydrophobic membrane proteins.

Materials:

  • Isolated brain microvessels

  • Solubilizing Buffer (SB): 5 M Urea, 2 M Thiourea, 2% (w/v) n-dodecyl-β-D-maltoside (DDM), 1% (w/v) this compound, 10 mM TCEP, 10 mM Tris (pH 8.0)

  • Centrifuge capable of 100,000 x g

Methodology:

  • Resuspend the brain microvessel pellet in the Solubilizing Buffer (SB).

  • Incubate the sample for 2 hours at room temperature with gentle agitation.

  • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C.

  • The supernatant contains the solubilized membrane proteins, including GLUT-1, with very little remaining in the pellet.

Experimental and Logical Workflows

Visualizing the experimental process can aid in understanding and execution.

Experimental_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_clarification Clarification cluster_analysis Downstream Analysis Tissue_Homogenization Tissue/Cell Homogenization Membrane_Isolation Membrane Isolation (Optional) Tissue_Homogenization->Membrane_Isolation ASB14_Incubation Incubation with This compound Buffer Tissue_Homogenization->ASB14_Incubation Membrane_Isolation->ASB14_Incubation Centrifugation High-Speed Centrifugation ASB14_Incubation->Centrifugation Proteomics Proteomics (2D-PAGE, MS) Centrifugation->Proteomics Functional_Assay Functional Assays Centrifugation->Functional_Assay

A generalized workflow for membrane protein solubilization using this compound.

Signaling Pathway Analysis: A Note on Current Research

While this compound has proven to be an exceptional tool for the solubilization and identification of membrane proteins for proteomic studies, there is a notable gap in the published literature directly linking its use to the functional elucidation of specific signaling pathways. Many studies utilize this compound to identify proteins that are known to be involved in signaling; however, the subsequent functional validation of the signaling pathway often employs different methods for protein expression and purification.

For instance, after identifying a membrane receptor of interest through proteomics using this compound, researchers might then move to a recombinant expression system (e.g., in insect or mammalian cells) and use a different, milder detergent for purification to ensure the protein retains its native conformation and activity for downstream functional assays like ligand binding or enzyme kinetics.

The following diagram illustrates a conceptual signaling pathway involving a G-protein coupled receptor (GPCR), a common class of membrane proteins that are targets of solubilization studies.

Signaling_Pathway Ligand Ligand GPCR GPCR (Membrane Protein) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation of target proteins

A conceptual GPCR signaling pathway often studied after initial protein identification.

Conclusion

This compound is an invaluable detergent for the solubilization of membrane proteins, particularly for applications in proteomics and 2D gel electrophoresis. Its ability to efficiently extract and solubilize these challenging proteins has led to significant advancements in identifying the components of cellular membranes. While its direct application in preserving the functionality of proteins for intricate signaling studies is less documented, its role in the initial discovery phase is undisputed. For researchers and drug development professionals, a clear understanding of this compound's properties and optimal usage, as outlined in this guide, is essential for unlocking the secrets of the membrane proteome and accelerating the development of novel therapeutics.

References

Applications of Asb-14 in Proteomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankyrin Repeat and SOCS Box containing protein 14 (Asb-14) is a member of the ASB protein family, which are characterized by the presence of ankyrin repeats and a C-terminal SOCS box.[1][2][3] this compound functions as a substrate-recognition component of an E3 ubiquitin ligase complex, playing a crucial role in the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][4] This technical guide provides a comprehensive overview of the applications of this compound in proteomics research, with a focus on its role in cellular signaling, and offers detailed experimental protocols for its study.

Core Function: A Substrate Receptor for Ubiquitination

This compound is a key component of a Cullin-RING E3 ubiquitin ligase complex. This complex facilitates the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome. The modular nature of this complex allows for the specific recognition of a wide array of substrates.

The this compound containing E3 ligase complex is thought to be composed of:

  • Cullin 5 (CUL5): A scaffold protein that brings together the different components of the complex.

  • Elongin B and Elongin C (ELOB/C): Adaptor proteins that link the SOCS box of this compound to Cullin 5.

  • RING-box protein 2 (RBX2): A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2).

  • This compound: The substrate-recognition subunit, which binds to specific target proteins via its ankyrin repeats.

Data Presentation: Quantitative Proteomics and Metabolomics

A key study investigating the role of this compound in AC16 human cardiomyocyte cells revealed significant changes in the proteome and metabolome upon this compound overexpression. This multi-omics approach identified numerous downstream targets and affected pathways, providing critical insights into this compound's function.

Table 1: Validated Differentially Expressed Proteins Upon this compound Overexpression in AC16 Cardiomyocytes
Protein NameGene NameRegulationFunction
Phosphatidylinositol-4-Phosphate 5-Kinase Type II AlphaPIP4K2ADownregulatedSignal transduction, phosphoinositide metabolism
Ferritin Light ChainFTLDownregulatedIron storage
5'-AMP-activated protein kinase catalytic subunit alpha-1PRKAA1DownregulatedEnergy sensing, cellular metabolism
Galactosidase beta 1GLB1DownregulatedLysosomal enzyme, degradation of gangliosides
ATP Binding Cassette Subfamily C Member 9ABCC9DownregulatedIon transport, subunit of an ATP-sensitive potassium channel
NME/NM23 Nucleoside Diphosphate Kinase 7NME7DownregulatedNucleotide metabolism
Ras-Related GTP Binding CRRAGCUpregulatedComponent of the mTORC1 signaling pathway
Table 2: Summary of Proteomic and Metabolomic Changes Upon this compound Overexpression
Data TypeTotal Differentially Expressed FeaturesPredominantly Enriched Pathway(s)
Proteomics1306Linoleic acid metabolism
Metabolomics114Purine metabolism

Signaling Pathways and Biological Functions

This compound has been implicated in several key cellular processes, most notably in the regulation of cell proliferation and mitochondrial function in cardiomyocytes.

This compound Mediated Ubiquitination of MAPRE2

A primary and well-documented function of this compound is the ubiquitination and subsequent degradation of Microtubule-Associated Protein RP/EB Family Member 2 (MAPRE2). MAPRE2 is involved in microtubule dynamics and cell cycle progression. By targeting MAPRE2 for degradation, this compound acts as an inhibitor of cardiomyocyte proliferation. Silencing of this compound leads to increased MAPRE2 levels, promoting cardiomyocyte nuclear proliferation and suggesting a potential therapeutic target for cardiac regeneration after injury.

cluster_0 This compound E3 Ligase Complex Asb14 This compound CUL5 CUL5 MAPRE2 MAPRE2 Asb14->MAPRE2 recognizes EloBC EloB/C RBX2 RBX2 Ub_MAPRE2 Ubiquitinated MAPRE2 MAPRE2->Ub_MAPRE2 Ubiquitination Proliferation Cardiomyocyte Proliferation MAPRE2->Proliferation promotes Proteasome Proteasome Ub_MAPRE2->Proteasome Ub_MAPRE2->Proliferation inhibition of Degradation Degradation Proteasome->Degradation

This compound mediated ubiquitination and degradation of MAPRE2.

Downstream Effects on Metabolism

Proteomic and metabolomic studies have revealed that this compound overexpression in cardiomyocytes leads to significant alterations in metabolic pathways, specifically linoleic acid and purine metabolism. While the direct substrates of this compound within these pathways have not yet been fully elucidated, the data suggests that this compound's influence on cell proliferation and mitochondrial function may be, in part, mediated through the regulation of key metabolic enzymes or regulatory proteins. The downregulation of AMPK alpha-1, a central regulator of cellular energy homeostasis, upon this compound overexpression further supports this hypothesis.

cluster_proteome Proteome Changes cluster_metabolome Metabolome Changes Asb14 This compound Overexpression Proteins 1306 Differentially Expressed Proteins Asb14->Proteins Metabolites 114 Differentially Expressed Metabolites Asb14->Metabolites Linoleic_Acid Linoleic Acid Metabolism Proteins->Linoleic_Acid enriched in Purine Purine Metabolism Metabolites->Purine enriched in Mito_Dysfunction Mitochondrial Dysfunction Linoleic_Acid->Mito_Dysfunction Purine->Mito_Dysfunction Apoptosis Increased Apoptosis Mito_Dysfunction->Apoptosis Cell_Proliferation Decreased Cell Proliferation Mito_Dysfunction->Cell_Proliferation

Downstream effects of this compound overexpression on cellular pathways.

Experimental Protocols

The study of this compound and its interacting partners involves a range of proteomics techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify this compound Interactors

This protocol is adapted from methods used for other ASB family members and is suitable for identifying proteins that interact with this compound in a cellular context.

a. Cell Lysis

  • Culture cells (e.g., HEK293T or AC16) expressing tagged this compound (e.g., FLAG-Asb-14) to ~90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

b. Immunoprecipitation

  • Determine the protein concentration of the cell lysate using a BCA assay.

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

  • Add an antibody specific to the tag on this compound (e.g., anti-FLAG antibody) to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

c. Washing and Elution

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer, e.g., with 0.1% Triton X-100).

  • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

d. Analysis

  • Separate the eluted proteins by SDS-PAGE.

  • Analyze the proteins by Western blotting using antibodies against this compound and suspected interacting partners.

  • For unbiased discovery of interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is directly ubiquitinated by the this compound E3 ligase complex. This protocol is based on assays performed with other ASB proteins.

a. Reagents

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D1)

  • Recombinant ubiquitin

  • ATP

  • Immunopurified FLAG-Asb-14 complex (from Co-IP)

  • Recombinant substrate protein (e.g., MAPRE2)

  • Ubiquitination reaction buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MgCl₂, 1 mM DTT)

b. Procedure

  • Set up the reaction mixture in a final volume of 30-50 µL.

  • Combine the ubiquitination reaction buffer, ATP (to a final concentration of 2 mM), ubiquitin (5 µg), E1 enzyme (100 nM), and E2 enzyme (0.5 µM).

  • Add the immunopurified this compound complex and the recombinant substrate protein.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

c. Analysis

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot using an antibody against the substrate protein or an anti-ubiquitin antibody to detect the presence of higher molecular weight ubiquitinated species.

cluster_analysis Analysis start Start cell_lysis Cell Lysis (Tagged this compound) start->cell_lysis preclear Pre-clear Lysate cell_lysis->preclear ip Immunoprecipitation (e.g., anti-FLAG) preclear->ip wash Wash Beads ip->wash elute Elution wash->elute wb Western Blot elute->wb ms Mass Spectrometry elute->ms end End

Workflow for Co-Immunoprecipitation of this compound.

Conclusion

This compound is emerging as a significant player in the regulation of cellular processes, particularly in the context of cardiomyocyte proliferation and metabolism. Its role as a substrate-recognition component of an E3 ubiquitin ligase complex positions it as a critical regulator of protein turnover. The application of advanced proteomics and metabolomics techniques has been instrumental in beginning to unravel the complex signaling networks in which this compound participates. Further research, including the identification of its complete interactome and the direct substrates within key metabolic pathways, will be crucial for fully understanding its biological functions and for exploring its potential as a therapeutic target in diseases such as heart failure. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of this compound.

References

The Role of ASB14 in Tissue Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Ankyrin Repeat and SOCS Box Containing 14 (ASB14), an E3 ubiquitin ligase, is emerging as a critical regulator in cellular processes pertinent to tissue engineering, particularly in the context of cardiac regeneration. As a component of the SCF-like ECS (Elongin-Cullin-SOCS-box protein) E3 ubiquitin-protein ligase complex, ASB14 mediates the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][2] This function positions ASB14 as a key player in signaling pathways that govern cell proliferation and differentiation. Recent studies have highlighted its inhibitory role in cardiomyocyte proliferation, suggesting that the modulation of ASB14 activity could be a promising therapeutic strategy for heart failure and myocardial infarction injury.[3][4] This guide provides an in-depth overview of the function, signaling pathways, and experimental considerations of ASB14 in tissue engineering.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the effects of ASB14 modulation in the context of cardiac cell proliferation.

Experimental Model Intervention Key Biomarker Observed Effect Significance Reference
Neonatal Mouse CardiomyocytessiRNA-mediated silencing of ASB14Ki67+ CardiomyocytesIncreased percentage of Ki67+ cellsp < 0.05[3]
Neonatal Mouse CardiomyocytessiRNA-mediated silencing of ASB14pH3+ CardiomyocytesIncreased percentage of pH3+ cellsp < 0.05
AC16 Human Cardiomyocyte Cell LineOverexpression of ASB14Cell Proliferation (CCK8 assay)Inhibition of cell proliferation-
AC16 Human Cardiomyocyte Cell LineOverexpression of ASB14Apoptosis (Flow Cytometry)Promotion of apoptosis-
AC16 Human Cardiomyocyte Cell LineOverexpression of ASB14Mitochondrial Function (ATP levels)Impairment of mitochondrial function-
Mouse Model of Ischemic InjuryASB14 deficiencyCardiac FunctionPreserved cardiac function-

Signaling Pathways

ASB14 functions as a substrate-recognition component of an E3 ubiquitin ligase complex, targeting specific proteins for degradation. A key identified substrate is the Microtubule-Associated Protein RP/EB Family Member 2 (MAPRE2). By mediating the ubiquitination and subsequent degradation of MAPRE2, ASB14 inhibits cardiomyocyte nuclear proliferation. Silencing of ASB14 leads to an accumulation of MAPRE2, which in turn promotes cardiomyocyte proliferation and enhances cardiac repair after myocardial infarction.

ASB14_Signaling_Pathway cluster_SCF_Complex SCF-like ECS E3 Ligase Complex cluster_Ubiquitination Ubiquitination & Degradation cluster_Cellular_Process Cellular Outcome ASB14 ASB14 (Substrate Recognition) CUL5 Cullin 5 ASB14->CUL5 ElonginC Elongin C ASB14->ElonginC MAPRE2 MAPRE2 ASB14->MAPRE2 Binds RBX2 RBX2 CUL5->RBX2 ElonginB Elongin B ElonginC->ElonginB Ub_MAPRE2 Ubiquitinated MAPRE2 MAPRE2->Ub_MAPRE2 Ubiquitination Proliferation Cardiomyocyte Proliferation MAPRE2->Proliferation Promotes Proteasome Proteasome Ub_MAPRE2->Proteasome Degradation Degradation Proteasome->Degradation Degradation->Proliferation Inhibits

ASB14-mediated ubiquitination and degradation of MAPRE2, inhibiting cardiomyocyte proliferation.

Experimental Protocols

siRNA-mediated Silencing of ASB14 in Cardiomyocytes

This protocol describes the transient knockdown of ASB14 expression in cultured cardiomyocytes to study its effect on cell proliferation.

  • Cell Culture: Neonatal mouse cardiomyocytes are isolated and cultured under standard conditions.

  • Transfection:

    • Prepare siRNA targeting ASB14 and a non-targeting control siRNA.

    • Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.

    • Transfect cardiomyocytes with siRNA-ASB14 or control siRNA.

  • Incubation: Incubate the cells for a period sufficient to achieve significant protein knockdown (e.g., 48-72 hours).

  • Analysis of Proliferation:

    • Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for proliferation markers such as Ki67 and Phospho-Histone H3 (pH3), along with a cardiomyocyte marker like α-actinin.

    • Microscopy and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of Ki67-positive and pH3-positive cardiomyocytes.

siRNA_Workflow start Isolate & Culture Neonatal Mouse Cardiomyocytes transfection Transfect with siRNA-ASB14 or Control siRNA start->transfection incubation Incubate for 48-72 hours transfection->incubation fix_stain Fix and Perform Immunofluorescence Staining (Ki67, pH3, α-actinin) incubation->fix_stain microscopy Fluorescence Microscopy fix_stain->microscopy quantification Quantify Percentage of Proliferating Cardiomyocytes microscopy->quantification end Data Analysis quantification->end

Workflow for siRNA-mediated silencing of ASB14 and analysis of cardiomyocyte proliferation.
Overexpression of ASB14 in a Cardiomyocyte Cell Line

This protocol details the overexpression of ASB14 in a human cardiomyocyte cell line to investigate its impact on cell proliferation, apoptosis, and mitochondrial function.

  • Vector Construction: Clone the full-length cDNA of ASB14 into a suitable expression vector (e.g., pCDH).

  • Cell Culture: Culture AC16 human cardiomyocyte cells in appropriate media.

  • Transfection: Transfect the AC16 cells with the pCDH-ASB14 expression vector or an empty vector control using a suitable transfection reagent.

  • Analysis:

    • Cell Proliferation: Perform a Cell Counting Kit-8 (CCK8) assay at different time points post-transfection to assess cell viability and proliferation.

    • Apoptosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the rate of apoptosis.

    • Mitochondrial Function: Measure cellular ATP levels using a commercially available ATP assay kit to evaluate mitochondrial function.

In Vivo Myocardial Infarction Model

This protocol outlines the use of an in vivo mouse model to study the therapeutic effects of ASB14 deficiency on cardiac function after ischemic injury.

  • Animal Model: Use ASB14 deficient mice and wild-type control mice.

  • Surgical Procedure:

    • Anesthetize the mice.

    • Perform a thoracotomy to expose the heart.

    • Induce myocardial infarction by ligating the left anterior descending (LAD) coronary artery.

  • Post-operative Care: Provide appropriate post-operative care and analgesia.

  • Functional Assessment: At a designated time point post-infarction, assess cardiac function using echocardiography to measure parameters such as ejection fraction and fractional shortening.

  • Histological Analysis: Harvest the hearts for histological analysis to assess infarct size and cardiomyocyte proliferation (e.g., via Ki67 staining).

Concluding Remarks

The E3 ubiquitin ligase ASB14 is a significant negative regulator of cardiomyocyte proliferation. Its mechanism of action, primarily through the degradation of MAPRE2, presents a compelling target for therapeutic intervention in cardiac tissue engineering and regenerative medicine. The inhibition of ASB14 has demonstrated pro-proliferative effects on cardiomyocytes and has shown to preserve cardiac function in preclinical models of myocardial infarction. Further research into the broader substrate profile of ASB14 and the development of specific small molecule inhibitors will be crucial for translating these findings into clinical applications for cardiac repair.

References

Amidosulfobetaine-14: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amidosulfobetaine-14 (ASB-14), a zwitterionic detergent, has emerged as a powerful tool in membrane biochemistry and proteomics. Its unique properties make it particularly effective in solubilizing membrane proteins while maintaining their native state, an often challenging but critical step in drug discovery and biomedical research. This technical guide provides an in-depth overview of the discovery, synthesis, and key characteristics of this compound, tailored for researchers and professionals in the life sciences.

Discovery and Significance

The development of amidosulfobetaine-type detergents was driven by the need for gentle yet effective solubilizing agents for membrane proteins. Traditional detergents often lead to protein denaturation, compromising subsequent functional and structural analyses. This compound, with its C14 alkyl tail, offers a balance of hydrophobicity to disrupt lipid bilayers and a zwitterionic headgroup that minimizes protein denaturation. Its utility is particularly noted in two-dimensional gel electrophoresis (2D-PAGE) where it has been shown to enhance the resolution and detection of membrane proteins compared to more common detergents like CHAPS.[1][2] In some applications, a combination of this compound and CHAPS has been reported to provide the most efficient solubilization of complex protein mixtures from tissues like the human brain.[1][2]

Physicochemical and Biochemical Properties

The efficacy of this compound as a detergent is rooted in its specific physicochemical properties. These characteristics, particularly its critical micelle concentration (CMC) and aggregation number, dictate its behavior in solution and its interaction with membrane proteins.

PropertyValueReference
Molecular Formula C₂₂H₄₆N₂O₄S[3]
Molecular Weight 434.68 g/mol
Critical Micelle Concentration (CMC) 100 µM
Aggregation Number 108
Appearance White to off-white solid
Solubility Water

Synthesis of Amidosulfobetaine-14

Experimental Protocol: Synthesis of Amidosulfobetaine-14

Step 1: Amidation of Myristic Acid

This step involves the formation of an amide bond between myristic acid (a C14 fatty acid) and 3-(dimethylamino)-1-propylamine.

  • Materials:

    • Myristic acid

    • 3-(Dimethylamino)-1-propylamine

    • Toluene (or another suitable solvent for azeotropic removal of water)

    • p-Toluenesulfonic acid (catalyst, optional)

    • Sodium hydroxide solution (for neutralization)

    • Sodium chloride solution (for washing)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve myristic acid in toluene.

    • Add an equimolar amount of 3-(dimethylamino)-1-propylamine. A catalytic amount of p-toluenesulfonic acid can be added to accelerate the reaction.

    • Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer sequentially with a dilute sodium hydroxide solution and brine (saturated sodium chloride solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the intermediate, N-(3-(dimethylamino)propyl)myristamide.

Step 2: Quaternization with 1,3-Propanesultone

The second step introduces the sulfonate group through the quaternization of the tertiary amine of the intermediate.

  • Materials:

    • N-(3-(dimethylamino)propyl)myristamide (from Step 1)

    • 1,3-Propanesultone

    • Acetonitrile (or another suitable polar aprotic solvent)

    • Diethyl ether (for precipitation/washing)

  • Procedure:

    • Dissolve the N-(3-(dimethylamino)propyl)myristamide intermediate in acetonitrile.

    • Add an equimolar amount of 1,3-propanesultone to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically allowed to proceed for several hours to overnight.

    • The product, amidosulfobetaine-14, will precipitate out of the solution as a white solid.

    • Collect the solid by filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.

    • Dry the final product under vacuum.

Characterization

The synthesized amidosulfobetaine-14 should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (amide, sulfonate).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Workflows and Logical Relationships

The discovery and application of amidosulfobetaine-14 can be visualized through the following workflows.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Quaternization Myristic_Acid Myristic Acid Amidation Amidation Reaction Myristic_Acid->Amidation Propylamine 3-(Dimethylamino)-1-propylamine Propylamine->Amidation Intermediate N-(3-(dimethylamino)propyl)myristamide Amidation->Intermediate Quaternization Quaternization Reaction Intermediate->Quaternization Propanesultone 1,3-Propanesultone Propanesultone->Quaternization ASB14 Amidosulfobetaine-14 Quaternization->ASB14

Diagram 1: Synthesis workflow for Amidosulfobetaine-14.

Application_Workflow Membrane_Source Biological Membrane Source (e.g., Cells, Tissues) Solubilization Solubilization with this compound Membrane_Source->Solubilization Protein_Extract Membrane Protein Extract Solubilization->Protein_Extract Downstream_Analysis Downstream Analysis Protein_Extract->Downstream_Analysis TwoD_PAGE 2D-PAGE Downstream_Analysis->TwoD_PAGE Mass_Spec Mass Spectrometry Downstream_Analysis->Mass_Spec Functional_Assays Functional Assays Downstream_Analysis->Functional_Assays Structural_Studies Structural Studies (e.g., NMR, X-ray crystallography) Downstream_Analysis->Structural_Studies

Diagram 2: Experimental workflow for membrane protein analysis using this compound.

Conclusion

Amidosulfobetaine-14 is a valuable detergent for the solubilization and study of membrane proteins. Its rational design and synthesis have provided researchers with a tool to overcome some of the persistent challenges in membrane proteomics and drug development. The detailed understanding of its synthesis and properties outlined in this guide will aid scientists in the effective application of this compound in their research endeavors.

References

Technical Guide: Asb-14 in Proteomic Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Amidosulfobetaine-14 (Asb-14), a zwitterionic detergent crucial for the solubilization of proteins in proteomics research. Its properties, relevant experimental protocols, and a typical workflow are detailed to assist in its effective application.

Core Properties of this compound

This compound is a specialized detergent highly effective in solubilizing proteins, particularly hydrophobic and membrane-associated proteins, for downstream analysis such as two-dimensional gel electrophoresis (2-DE). Its zwitterionic nature allows it to disrupt protein aggregates and complexes while minimizing protein denaturation, thus preserving the native charge of the proteins.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
CAS Number 216667-08-2[1][2][3][4]
Molecular Weight 434.68 g/mol [1]
Molecular Formula C₂₂H₄₆N₂O₄S
Purity ≥95%
Critical Micelle Concentration (CMC) 8 mM at 25°C
Solubility Soluble in water

Experimental Protocol: Protein Solubilization for 2D-Electrophoresis

The following protocol is adapted from a study on the efficient extraction of human brain proteins for 2D-electrophoresis, highlighting the synergistic effect of this compound and CHAPS detergents.

Objective: To solubilize total proteins from tissue samples for separation by two-dimensional gel electrophoresis.

Materials:

  • Lysis Buffer Components:

    • Urea

    • Thiourea

    • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

    • This compound (Amidosulfobetaine-14)

    • Dithiothreitol (DTT)

    • Carrier Ampholytes (pH 3-10)

    • Bromophenol Blue

  • Sample: Human Brain Frontal Cortex Tissue (or other tissue of interest)

  • IPG gel strips (pH 3-10)

  • SDS-PAGE gels

  • Standard equipment for 2D-electrophoresis

Methodology:

  • Preparation of the Lysis/Sample Buffer:

    • Prepare a standard protein extraction buffer (SB) containing 7M Urea and 2M Thiourea.

    • To this standard buffer, add the following detergents and reagents to the final concentrations listed:

      • 4% (w/v) CHAPS

      • 2% (w/v) this compound

      • 100mM DTT

    • This combination has been shown to be highly efficient for solubilizing both cytosolic and membrane proteins from human brain tissue.

  • Protein Extraction:

    • Homogenize the tissue sample in the prepared Lysis/Sample Buffer.

    • Quantify the protein concentration of the extract using a compatible protein assay.

  • First Dimension: Isoelectric Focusing (IEF):

    • Take a standardized amount of protein extract (e.g., 600 µg) and add it to a rehydration solution containing 7M urea, 2M thiourea, 2% (w/v) CHAPS, 2% (v/v) carrier ampholytes (pH 3–10), 70 mM DTT, and 0.001% (w/v) bromophenol blue to a final volume of 350 µl.

    • Apply the sample to an IPG (Immobilized pH Gradient) gel strip (e.g., pH 3-10).

    • Perform isoelectric focusing according to the manufacturer's instructions to separate proteins based on their isoelectric point (pI).

  • Second Dimension: SDS-PAGE:

    • After the first dimension separation, equilibrate the IPG strip in an SDS equilibration buffer.

    • Place the equilibrated IPG strip onto a polyacrylamide gel (e.g., 12.5%).

    • Perform SDS-PAGE to separate the proteins based on their molecular weight.

  • Visualization and Analysis:

    • Stain the gel using a suitable method (e.g., silver staining or Coomassie blue) to visualize the protein spots.

    • Analyze the resulting 2D gel for differential protein expression.

Experimental Workflow

The following diagram illustrates the key stages of a typical proteomics workflow that utilizes this compound for protein solubilization prior to 2D-electrophoresis and subsequent analysis.

Proteomics_Workflow_with_Asb14 cluster_prep Sample Preparation cluster_2de 2D-Electrophoresis cluster_analysis Downstream Analysis Tissue Tissue Sample Lysis Lysis & Solubilization (Urea, Thiourea, CHAPS, this compound, DTT) Tissue->Lysis Quant Protein Quantification Lysis->Quant IEF 1st Dimension: Isoelectric Focusing (IEF) Quant->IEF SDSPAGE 2nd Dimension: SDS-PAGE IEF->SDSPAGE Stain Gel Staining & Imaging SDSPAGE->Stain Analysis Spot Detection & Analysis Stain->Analysis MS Mass Spectrometry (for protein identification) Analysis->MS

References

Methodological & Application

Application Notes: ASB-14 for Enhanced Protein Solubilization in 2D Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amidosulfobetaine-14 (ASB-14) is a zwitterionic detergent highly effective in proteomics for the solubilization of proteins, particularly for two-dimensional gel electrophoresis (2D-PAGE).[1] As a member of the amidosulfobetaine family, its structure includes a 14-carbon hydrophobic tail and a sulfobetaine headgroup.[2] This configuration allows it to effectively solubilize hydrophobic and membrane-associated proteins while often preserving their native conformation.[2][3] this compound has demonstrated superior protein solubilization properties compared to more common detergents like CHAPS, leading to the identification of previously undetected membrane proteins in 2D gel analyses.

Mechanism of Action

The efficacy of this compound lies in its ability to disrupt hydrophobic interactions and break down lipid bilayers. The detergent's hydrophobic tail interacts with the nonpolar regions of proteins and lipids within the cell membrane, while its hydrophilic headgroup interacts with the aqueous environment. This dual interaction leads to the destabilization and fragmentation of the membrane. Subsequently, this compound molecules form micelles around the hydrophobic domains of the integral and membrane-associated proteins, effectively extracting them from the lipid bilayer and keeping them soluble in the sample buffer. This mechanism is crucial for preparing complex protein samples for the first dimension of 2D electrophoresis, isoelectric focusing (IEF), preventing aggregation and precipitation.

Key Applications and Advantages

  • Enhanced Solubilization of Membrane Proteins: this compound is particularly adept at solubilizing challenging proteins, such as integral membrane proteins, which are typically underrepresented in 2D gels due to their hydrophobicity.

  • Improved Resolution and Spot Detection: The use of this compound, often in combination with other chaotropes and detergents, has been shown to significantly increase the number of resolved protein spots in 2D gels.

  • Compatibility with Chaotropic Agents: this compound achieves optimal solubility and effectiveness in buffers containing a combination of urea and thiourea, which are standard chaotropic agents used to denature and unfold proteins for IEF.

  • Synergy with CHAPS: Studies have shown that a combination of this compound and CHAPS can be more effective than either detergent alone, providing a more comprehensive solubilization of complex proteomes like those from the human brain. This synergistic effect leads to better resolution, particularly for acidic and high molecular weight proteins.

Quantitative Data

The effectiveness of this compound in improving 2D gel electrophoresis results has been quantified in several studies. The tables below summarize key findings.

Table 1: Comparison of Detergent Formulations for Human Brain Protein Extraction

Detergent Composition in Standard Buffer*Average Number of Detected SpotsStatistical Significance (vs. CHAPS + this compound)
4% CHAPS + 2% this compound1192-
4% CHAPS + 2% ASB-161087P < 0.01

*Standard Buffer (SB) contains 7M Urea, 2M Thiourea, and 100mM DTT. Data sourced from a study on human brain frontal cortex proteins.

Table 2: Optimized Rehydration Buffer for Xenopus Egg Proteins

Buffer TypeKey ComponentsNumber of Detected SpotsPercentage Increase
Standard Buffer (sRB)8 M Urea, 4% CHAPS425-
Optimized Buffer (oRB)7 M Urea, 2 M Thiourea, 1.2% CHAPS, 0.4% this compound659>50%

Data sourced from a study optimizing 2DE protocols for Xenopus egg proteins.

Experimental Protocols

Protocol 1: High-Efficiency Protein Solubilization for 2D-PAGE (General Protocol)

This protocol is a general guideline for solubilizing membrane proteins using an this compound-based buffer.

1. Reagent Preparation (this compound Solubilization Buffer):

  • 7 M Urea

  • 2 M Thiourea

  • 2-4% (w/v) CHAPS

  • 1-2% (w/v) this compound

  • 40 mM Tris base

  • 65 mM DTT (or 2 mM TBP)

  • 0.5% (v/v) Carrier Ampholytes (appropriate pH range)

Note: Prepare this buffer fresh or store in aliquots at -80°C. Urea and thiourea can degrade over time. Optimal concentrations of detergents should be empirically determined for specific sample types.

2. Sample Solubilization:

  • Start with a protein pellet (from cell culture, tissue homogenate, or subcellular fractionation).

  • Add an appropriate volume of the this compound Solubilization Buffer to the pellet. A common starting point is 100-200 µL for a pellet from ~1x10^7 cells.

  • Vortex vigorously for 1-2 minutes to resuspend the pellet.

  • Incubate the sample on a shaker or rotator for 1-2 hours at room temperature to ensure complete solubilization.

  • Centrifuge the sample at 15,000 x g for 15 minutes at room temperature to pellet any insoluble material.

  • Carefully collect the supernatant, which contains the solubilized proteins. This sample is now ready for protein quantification and subsequent loading onto an IPG strip for first-dimension IEF.

Protocol 2: Optimized Protocol for Human Brain Proteins

This protocol is based on findings that demonstrate superior resolution for human brain proteomes.

1. Reagent Preparation (Brain Protein Solubilization Buffer):

  • 7 M Urea

  • 2 M Thiourea

  • 4% (w/v) CHAPS

  • 2% (w/v) this compound

  • 100 mM DTT

  • 0.5% (v/v) Carrier Ampholytes (pH 3-10)

2. Protein Extraction and Solubilization:

  • Homogenize brain tissue in the prepared solubilization buffer.

  • Follow steps 3-6 from Protocol 1 to complete the solubilization and clarification process.

3. First-Dimension Electrophoresis (Isoelectric Focusing):

  • Apply the protein sample to a pH 3-10 Immobilized pH Gradient (IPG) strip.

  • Allow for passive or active rehydration for at least 12 hours.

  • Perform isoelectric focusing according to the manufacturer's instructions. A typical multi-step protocol might be: 1 hour at 500 V, 1 hour at 1000 V, followed by 10 hours at 8000 V.

  • After IEF, equilibrate the IPG strips using standard reduction and alkylation steps before proceeding to the second-dimension SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_2de 2D Electrophoresis Sample Protein Source (Tissue / Cells) Lysis Lysis / Homogenization Sample->Lysis Pellet Collect Protein Pellet Lysis->Pellet Buffer Add this compound Solubilization Buffer Pellet->Buffer Incubate Incubate / Vortex (1-2 hours) Buffer->Incubate Centrifuge Centrifuge (15,000 x g, 15 min) Incubate->Centrifuge Supernatant Collect Supernatant (Solubilized Proteins) Centrifuge->Supernatant IEF 1st Dimension: IEF Supernatant->IEF SDS_PAGE 2nd Dimension: SDS-PAGE IEF->SDS_PAGE Analysis Gel Staining & Analysis SDS_PAGE->Analysis

Caption: Experimental workflow for protein solubilization using this compound for 2D-PAGE.

mechanism_of_action cluster_membrane Cell Membrane cluster_disruption Disruption & Micelle Formation Membrane Lipid Bilayer with Embedded Membrane Protein ASB14_mol This compound Detergent Molecules Disruption This compound disrupts bilayer, interacts with protein's hydrophobic domains ASB14_mol->Disruption Interaction Micelle Protein-Detergent Micelle Complex Disruption->Micelle Solubilized Solubilized Protein for 2D-PAGE Analysis Micelle->Solubilized

Caption: Mechanism of this compound solubilizing a membrane protein from a lipid bilayer.

References

Preparation of ASB-14 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASB-14 (Amidosulfobetaine-14) is a zwitterionic detergent highly effective in solubilizing proteins, particularly membrane proteins, for various downstream applications such as 2D electrophoresis and proteomics.[1][2][3] Its ability to break protein-protein interactions and increase the solubility of hydrophobic proteins makes it a valuable tool in biological research.[1] Proper preparation of this compound stock solutions is critical for experimental success and reproducibility. This document provides detailed protocols for the preparation, storage, and safe handling of this compound stock solutions.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 434.68 g/mol
Full Name Amidosulfobetaine-14
Synonyms 3-[N,N-Dimethyl(3-myristoylaminopropyl)ammonio]propanesulfonate
Form White to off-white powder
Purity ≥95% to >99%
Solubility Soluble in water to 100 mM
Critical Micelle Concentration (CMC) 8 mM (at 25°C)
Recommended Powder Storage 2-8°C or +4°C
Reconstituted Stock Solution Storage Aliquot and store at -20°C for up to 1 year

Experimental Protocol: Preparation of a 10% (w/v) this compound Stock Solution

This protocol describes the preparation of a 10% (w/v) this compound stock solution, a commonly used concentration in laboratory settings.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar or vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat.

Procedure:

  • Safety Precautions: Before handling, consult the Safety Data Sheet (SDS). Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.

  • Weighing this compound: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 10 mL of a 10% (w/v) solution, weigh 1.0 g of this compound.

  • Solubilization: Transfer the weighed this compound powder into a sterile conical tube. Add a portion of the high-purity water (e.g., 7-8 mL for a final volume of 10 mL).

  • Mixing: Securely cap the tube and mix thoroughly. A vortex mixer or a magnetic stirrer can be used to facilitate dissolution. Gentle warming in a water bath may aid in solubilization, but avoid excessive heat.

  • Final Volume Adjustment: Once the this compound is completely dissolved, add high-purity water to reach the final desired volume (e.g., 10 mL).

  • Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solutions are stable for up to one year when stored under these conditions.

Experimental Workflow

ASB14_Stock_Preparation cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_solvent Add High-Purity Water weigh->add_solvent dissolve Dissolve Completely (Vortex/Stir) add_solvent->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume sterilize Filter Sterilize (Optional) adjust_volume->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot freeze Store at -20°C aliquot->freeze

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway (Placeholder)

While this compound is a biochemical reagent and not directly involved in signaling pathways, for illustrative purposes, a diagram of a generic signaling pathway where a solubilized membrane protein (the target of this compound's action) might be involved is provided below.

Signaling_Pathway cluster_membrane Cell Membrane receptor Membrane Receptor (Solubilized by this compound) protein_a Signaling Protein A receptor->protein_a ligand Ligand ligand->receptor protein_b Signaling Protein B protein_a->protein_b transcription_factor Transcription Factor protein_b->transcription_factor response Cellular Response transcription_factor->response

Caption: Generic signaling pathway involving a membrane receptor.

References

Application Notes & Protocols: Utilizing Asb-14 with Urea and Thiourea Buffers for Enhanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amidosulfobetaine-14 (ASB-14) is a zwitterionic detergent highly effective in the solubilization of proteins, particularly membrane-associated and hydrophobic proteins, for downstream proteomic applications such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry.[1][2][3][4] Its utility is significantly enhanced when used in conjunction with chaotropic agents like urea and thiourea, which disrupt hydrogen bonds and denature proteins, thereby improving solubilization efficiency.[1] Optimal protein solubility with this compound is often achieved in urea-thiourea mixtures rather than in urea alone. This combination is particularly powerful for complex samples such as brain tissue, where achieving comprehensive protein extraction is challenging. These application notes provide detailed protocols for the use of this compound with urea and thiourea buffers for protein extraction and solubilization, aimed at researchers, scientists, and drug development professionals.

Key Applications

  • Proteomics: Solubilization of complex protein mixtures, including membrane proteins, for 2D-PAGE and subsequent mass spectrometry analysis.

  • Drug Discovery: In preclinical studies, this compound based extraction buffers have been used to analyze protein expression changes in response to drug candidates.

  • Biomarker Discovery: Effective extraction of proteins from tissues and cells for the identification of potential disease biomarkers.

  • Tissue Engineering: Used in the preparation of xenogeneic scaffolds by aiding in the removal of antigenic material.

Data Presentation: Efficacy of this compound in Protein Solubilization

The inclusion of this compound in protein extraction buffers has been demonstrated to significantly increase the number of resolved protein spots in 2D-PAGE, indicating superior solubilization. A study on human brain frontal cortex proteins provides quantitative evidence of this enhancement.

Extraction Buffer CompositionAverage Number of Spots DetectedStandard Deviation
4% CHAPS102319
4% CHAPS + 2% this compound 1234 25
4% CHAPS + 2% ASB-16109821
4% CHAPS + 2% this compound + 2% ASB-16115628
2% this compound98722
2% ASB-1695418
Data adapted from Martins-de-Souza et al., Briefings in Functional Genomics, 2007.

The data clearly indicates that the combination of 4% CHAPS and 2% this compound in a standard urea/thiourea-based buffer yields the highest number of detectable protein spots, suggesting the most efficient protein solubilization among the tested conditions.

Experimental Protocols

Protocol 1: Standard Protein Extraction from Mammalian Tissue for 2D-PAGE

This protocol is optimized for the extraction of a broad range of proteins from soft tissues, such as the brain or liver.

Materials:

  • This compound (Amidosulfobetaine-14)

  • Urea

  • Thiourea

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Dithiothreitol (DTT)

  • Tris Base

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (optional)

  • Sample Grinder (e.g., Polytron) or Mortar and Pestle

  • Microcentrifuge

  • Bradford or BCA Protein Assay Kit

Buffer Preparation:

  • Lysis Buffer (prepare fresh):

    • 7 M Urea

    • 2 M Thiourea

    • 4% (w/v) CHAPS

    • 2% (w/v) this compound

    • 100 mM DTT

    • 40 mM Tris Base

    • 1x Protease Inhibitor Cocktail

    • 1x Phosphatase Inhibitor Cocktail (optional)

    • Adjust pH to 8.8 with HCl.

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled tube.

  • Add 1 mL of ice-cold Lysis Buffer to the tissue.

  • Homogenize the tissue on ice using a sample grinder until no visible tissue fragments remain. For manual homogenization, grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle before adding the Lysis Buffer.

  • Incubate the homogenate on a rocking platform for 1 hour at room temperature to ensure complete solubilization.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble material.

  • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.

  • Determine the protein concentration of the extract using a Bradford or BCA protein assay. Note that high concentrations of urea and detergents can interfere with some protein assays; follow the manufacturer's instructions for compatible samples.

  • The protein extract is now ready for use in 2D-PAGE or can be stored at -80°C for long-term storage.

Protocol 2: Rehydration Buffer for Isoelectric Focusing (IEF) Strips

This buffer is used to rehydrate IPG strips before the first dimension of 2D-PAGE and to load the protein sample.

Materials:

  • Urea

  • Thiourea

  • CHAPS

  • This compound

  • DTT

  • IPG Buffer (carrier ampholytes, appropriate pH range)

  • Bromophenol Blue

Buffer Preparation:

  • Rehydration Buffer (prepare fresh):

    • 7 M Urea

    • 2 M Thiourea

    • 2% (w/v) CHAPS

    • 0.5% (w/v) this compound

    • 70 mM DTT

    • 1% (v/v) IPG Buffer

    • 0.002% (w/v) Bromophenol Blue

Procedure:

  • For each IPG strip, prepare the required volume of Rehydration Buffer (typically 125-250 µL for 7 cm strips and 300-450 µL for 17 cm strips).

  • Add the desired amount of protein extract (typically 50-150 µg for analytical gels) to the Rehydration Buffer and mix gently.

  • Pipette the protein-containing Rehydration Buffer into the channels of the IEF strip holder.

  • Carefully place the IPG strips, gel-side down, into the buffer, ensuring no air bubbles are trapped underneath.

  • Allow the strips to rehydrate for at least 12 hours at room temperature.

  • The rehydrated strips are now ready for isoelectric focusing.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Analysis Enabled by this compound Based Proteomics

Recent studies have utilized this compound based protein extraction for integrated proteomic and metabolomic analyses to elucidate the effects of ASB14 overexpression in cardiomyocytes. This approach has implicated alterations in key metabolic pathways.

ASB14_Signaling_Pathway cluster_extraction Proteomic & Metabolomic Analysis cluster_pathways Identified Downstream Pathways cluster_cellular_effects Cellular Consequences ASB14_Buffer This compound with Urea/Thiourea Buffer Protein_Extraction Efficient Protein & Metabolite Extraction ASB14_Buffer->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Linoleic_Acid Linoleic Acid Metabolism LC_MS->Linoleic_Acid Identifies Differentially Expressed Proteins Purine Purine Metabolism LC_MS->Purine Identifies Differentially Abundant Metabolites Mitochondrial_Dysfunction Mitochondrial Dysfunction Linoleic_Acid->Mitochondrial_Dysfunction Purine->Mitochondrial_Dysfunction Apoptosis Increased Apoptosis Mitochondrial_Dysfunction->Apoptosis Proliferation Inhibited Proliferation Mitochondrial_Dysfunction->Proliferation

This compound's role in pathway elucidation.
General Experimental Workflow for 2D-PAGE Proteomics

The following diagram outlines the major steps in a typical proteomics experiment where this compound with urea/thiourea buffers would be utilized.

Proteomics_Workflow cluster_2D_PAGE Two-Dimensional Polyacrylamide Gel Electrophoresis start Sample Collection (Tissue/Cells) lysis Protein Extraction & Solubilization (this compound/Urea/Thiourea Buffer) start->lysis quant Protein Quantification (e.g., Bradford Assay) lysis->quant ief 1st Dimension: Isoelectric Focusing (IEF) quant->ief sds_page 2nd Dimension: SDS-PAGE ief->sds_page stain Gel Staining (e.g., Coomassie, Silver) sds_page->stain scan Image Acquisition (Gel Scanning) stain->scan analysis Spot Detection & Differential Expression Analysis scan->analysis excision Protein Spot Excision analysis->excision digestion In-Gel Tryptic Digestion excision->digestion ms Mass Spectrometry (LC-MS/MS) digestion->ms db_search Database Search & Protein Identification ms->db_search end Biological Interpretation db_search->end

Proteomics workflow using 2D-PAGE.

Conclusion

The use of this compound in combination with urea and thiourea-containing buffers provides a robust and highly effective method for the solubilization of proteins from complex biological samples. This approach is particularly advantageous for challenging proteins, such as those embedded in cellular membranes. The protocols and data presented herein offer a comprehensive guide for researchers aiming to improve the quality and depth of their proteomic analyses, ultimately facilitating advancements in drug development and biomarker discovery.

References

Application Notes and Protocols for ASB-14 in Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Amidosulfobetaine-14 (ASB-14), a zwitterionic detergent, in the solubilization and extraction of membrane proteins for downstream applications such as two-dimensional gel electrophoresis (2D-PAGE) and proteomic analysis.

Introduction to this compound

This compound is a zwitterionic detergent that has proven to be highly effective in solubilizing membrane proteins, a class of proteins notoriously difficult to extract and analyze due to their hydrophobic nature. Its utility is particularly noted in proteomics, where it enables the identification of previously undetected membrane proteins. This compound is often used in combination with other detergents, such as CHAPS, to enhance the resolution and solubilization of complex protein mixtures.[1][2] It has a critical micelle concentration (CMC) of 8 mM.[3]

Key Properties of this compound

PropertyValueReference
Full Name Amidosulfobetaine-14
Molecular Weight 434.68 g/mol
Type Zwitterionic Detergent
Critical Micelle Concentration (CMC) 8 mM
Solubility Water soluble (up to 50 mg/mL)
Appearance White to off-white solid

Quantitative Data on Extraction Efficiency

The effectiveness of this compound, particularly in combination with other detergents, has been demonstrated in various studies. The following tables summarize key quantitative findings.

Table 1: Comparison of Detergent Combinations for Human Brain Protein Solubilization for 2D-PAGE

Detergent Composition in Standard Buffer*Average Number of Detected Protein SpotsReference
4% CHAPS + 2% this compound1192
4% CHAPS + 2% ASB-161087

*Standard Buffer (SB) constituents: 7M Urea, 2M Thiourea, and 100mM DTT.

Table 2: Extraction Efficiency of Specific Membrane Proteins Using a Commercial Kit with a Two-Phase Partitioning System

ProteinCellular LocationTransmembrane DomainsExtraction Efficiency (%)Reference
FlotillinPlasma Membrane2~50
Cox4Outer Mitochondrial Membrane1~90

Experimental Protocols

Protocol 1: Membrane Protein Solubilization for 2D-PAGE using this compound and CHAPS

This protocol is optimized for the solubilization of cytosolic and membrane proteins from human brain tissue for subsequent analysis by two-dimensional gel electrophoresis.

Materials:

  • Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) this compound, 100 mM DTT.

  • Protease inhibitor cocktail

  • Brain tissue sample

  • Dounce homogenizer

  • Microcentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Weigh the brain tissue and add it to the Lysis Buffer at a 5:1 (v:w) ratio (e.g., 5 mL of buffer for 1 g of tissue).

  • Add a protease inhibitor cocktail to the buffer according to the manufacturer's instructions.

  • Homogenize the tissue on ice using a Dounce homogenizer until a homogenous suspension is achieved.

  • Sonicate the homogenate for 2 minutes.

  • Vortex the sample for 30 minutes at 4°C.

  • Centrifuge the lysate at 17,000 x g for 3 minutes at 4°C to pellet insoluble material.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Determine the protein concentration of the supernatant using the Bradford assay.

  • The protein extract is now ready for isoelectric focusing (IEF) and 2D-PAGE.

Protocol 2: Solubilization of Integral Membrane Proteins using this compound and n-Dodecyl-β-maltoside (DDM)

This protocol is designed for the near-complete solubilization of integral membrane proteins, exemplified by the glucose transporter GLUT-1 from brain microvessels.

Materials:

  • Solubilizing Buffer (SB): 5 M Urea, 2 M Thiourea, 2% (w/v) n-Dodecyl-β-maltoside (DDM), 1% (w/v) this compound, 10 mM TCEP, 10 mM Tris (pH 8.0).

  • Membrane protein sample (e.g., isolated brain microvessels)

  • Ultracentrifuge

Procedure:

  • Resuspend the membrane protein sample in the Solubilizing Buffer (SB).

  • Incubate the sample for 2 hours at room temperature with gentle agitation to allow for protein solubilization.

  • Centrifuge the sample at 100,000 x g to pellet any insoluble material.

  • The supernatant contains the solubilized membrane proteins and is ready for downstream analysis.

Visualizations

Membrane_Protein_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_solubilization Solubilization cluster_downstream Downstream Analysis Start Start: Cell/Tissue Sample Homogenization Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Ultracentrifugation Ultracentrifugation (pellet membranes) Supernatant1->Ultracentrifugation MembranePellet Membrane Pellet Ultracentrifugation->MembranePellet AddBuffer Add Solubilization Buffer (containing this compound) MembranePellet->AddBuffer Incubation Incubation AddBuffer->Incubation Ultracentrifugation2 High-Speed Centrifugation (pellet insoluble material) Incubation->Ultracentrifugation2 SolubilizedProteins Supernatant: Solubilized Membrane Proteins Ultracentrifugation2->SolubilizedProteins Analysis 2D-PAGE, Western Blot, Mass Spectrometry, etc. SolubilizedProteins->Analysis

Caption: General workflow for membrane protein extraction and solubilization using this compound.

ASB14_CHAPS_Protocol cluster_lysis Cell Lysis & Solubilization cluster_clarification Clarification cluster_analysis Analysis Tissue Brain Tissue AddBuffer Add Lysis Buffer: 7M Urea, 2M Thiourea, 4% CHAPS, 2% this compound, 100mM DTT Tissue->AddBuffer Homogenize Homogenize & Sonicate AddBuffer->Homogenize Vortex Vortex @ 4°C Homogenize->Vortex Centrifuge Centrifuge @ 17,000 x g Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Quantify Protein Quantification (Bradford Assay) Supernatant->Quantify PAGE 2D-PAGE Quantify->PAGE

Caption: Protocol workflow for membrane protein solubilization using this compound and CHAPS.

References

Step-by-Step Guide for Protein Solubilization with ASB-14: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the zwitterionic detergent Amidosulfobetaine-14 (ASB-14) for the solubilization of proteins, with a particular focus on applications in proteomics and downstream analysis such as two-dimensional gel electrophoresis (2D-PAGE).

Introduction to this compound

This compound is a zwitterionic detergent highly effective for solubilizing proteins, especially membrane-associated and hydrophobic proteins.[1][2] Its structure, featuring a 14-carbon hydrophobic tail and a sulfobetaine headgroup, allows for the disruption of lipid bilayers and the formation of micelles around the hydrophobic regions of proteins.[1] This action facilitates the extraction of proteins from their native membrane environment while preserving their native conformation, which is crucial for subsequent functional and structural analyses.[1] this compound is particularly valued in proteomics for its compatibility with techniques like 2D-PAGE, where it has been shown to improve the resolution and detection of previously undetected membrane proteins.[2] It is often used in conjunction with other detergents, most notably CHAPS, to enhance solubilization efficiency.

Key Applications of this compound

  • Proteomics: A primary application of this compound is in the preparation of protein samples for proteomic analysis, particularly for 2D-PAGE.

  • Membrane Protein Extraction: It is highly effective in solubilizing membrane proteins that are challenging to extract with traditional detergents.

  • Tissue Engineering: this compound is employed for antigen removal in the generation of xenogeneic scaffolds.

  • Micelle Formation: Its properties are utilized in the formation of zwitterionic micelles for various research purposes.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its combinations as reported in various studies. This data provides a starting point for the optimization of solubilization protocols for specific protein samples.

Application/Protein SourceDetergent CompositionBase Buffer CompositionKey FindingsReference(s)
Human Brain Proteins (Cytosolic & Membrane) for 2D-PAGE2% this compound + 4% CHAPS7M Urea, 2M Thiourea, 100mM DTTThis combination was found to be the most efficient for solubilization and resolution of human brain proteins.
General Membrane Protein Solubilization for 2D-PAGE1% - 2% this compound5M-7M Urea, 2M ThioureaThis compound is more efficient in urea/thiourea mixtures than in urea alone for solubilizing a broader range of protein classes.
Brain Microvessels (GLUT-1)1% this compound + 2% DDM5M Urea, 2M Thiourea, 10mM TCEPAchieved near-complete solubilization of the integral membrane protein GLUT-1.
General Proteomics2% - 4% this compound7M-9M Urea, 2M ThioureaEffective concentration range for general protein extraction for 2D-electrophoresis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for protein solubilization using this compound, primarily for applications leading to 2D-PAGE.

Preparation of Lysis/Solubilization Buffer

A commonly used and highly effective buffer for solubilizing a wide range of proteins, including membrane proteins, is a urea/thiourea-based buffer containing this compound and CHAPS.

"Urea/Thiourea/ASB-14/CHAPS" Lysis Buffer (10 mL):

  • Urea: 4.2 g (for a final concentration of 7 M)

  • Thiourea: 1.52 g (for a final concentration of 2 M)

  • CHAPS: 0.4 g (for a final concentration of 4% w/v)

  • This compound: 0.2 g (for a final concentration of 2% w/v)

  • Dithiothreitol (DTT): 0.154 g (for a final concentration of 100 mM) - Add fresh before use.

  • Carrier Ampholytes (e.g., pH 3-10): 0.2 mL of a 40% stock (for a final concentration of 0.8%) - Optional, for 2D-PAGE sample buffer.

  • Protease Inhibitor Cocktail: As per manufacturer's recommendation.

  • Nuclease (e.g., Benzonase): As per manufacturer's recommendation - Optional, to reduce viscosity from nucleic acids.

  • Add high-purity water to a final volume of 10 mL.

Note: Gently warm the solution (up to 30°C) to aid in dissolving the urea and thiourea. Avoid excessive heating, as it can lead to carbamylation of proteins by urea.

Protein Solubilization Protocol

This protocol is a general guideline and may require optimization based on the specific sample type and downstream application.

  • Sample Preparation: Start with a cell pellet or tissue sample. If starting with tissue, it should be snap-frozen in liquid nitrogen and ground to a fine powder.

  • Lysis and Solubilization:

    • Add the prepared "Urea/Thiourea/ASB-14/CHAPS" Lysis Buffer to the cell pellet or tissue powder. A common ratio is 5-10 volumes of buffer to the sample volume/weight.

    • For cell pellets, resuspend thoroughly by vortexing or pipetting.

    • For tissue powder, homogenize using a suitable method (e.g., Dounce homogenizer, sonication). Keep the sample on ice during homogenization to prevent protein degradation.

  • Incubation:

    • Incubate the sample at room temperature for 30-60 minutes with gentle agitation (e.g., on a rotator or shaker). This allows for efficient denaturation and solubilization of proteins.

  • Clarification of Lysate:

    • To remove insoluble material such as cellular debris and lipids, centrifuge the lysate at high speed. A common practice is to use an ultracentrifuge at 100,000 x g for 30-60 minutes at 4°C. If an ultracentrifuge is not available, a high-speed microcentrifuge (e.g., 15,000 - 20,000 x g) for 30 minutes can be used, although it may be less effective at pelleting smaller aggregates.

  • Collection of Solubilized Proteins:

    • Carefully collect the supernatant, which contains the solubilized proteins. Avoid disturbing the pellet.

  • Protein Quantification:

    • Determine the protein concentration of the solubilized sample using a detergent-compatible protein assay, such as the Bradford or BCA assay. It is crucial to include the solubilization buffer in the standards to account for any interference from the detergents and other buffer components.

  • Downstream Processing:

    • The solubilized protein sample is now ready for downstream applications. For 2D-PAGE, the sample can be directly used for isoelectric focusing (IEF) after adjusting the protein concentration.

Mandatory Visualizations

Experimental Workflow for Protein Solubilization and 2D-PAGE

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_clarification 2. Clarification cluster_analysis 3. Downstream Analysis start Cell Pellet / Tissue Sample lysis Lysis & Solubilization (Urea/Thiourea/ASB-14/CHAPS Buffer) start->lysis Add Lysis Buffer incubation Incubation (30-60 min, RT) lysis->incubation Gentle Agitation centrifugation High-Speed Centrifugation (e.g., 100,000 x g, 30-60 min) incubation->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant pellet Discard Pellet (Insoluble Debris) centrifugation->pellet quantification Protein Quantification (Detergent-Compatible Assay) supernatant->quantification ief 1st Dimension: Isoelectric Focusing (IEF) quantification->ief Load Sample sds_page 2nd Dimension: SDS-PAGE ief->sds_page Equilibrate Strip staining Gel Staining & Imaging sds_page->staining analysis Image Analysis & Spot Picking staining->analysis ms Mass Spectrometry (Protein Identification) analysis->ms

Caption: Workflow for protein solubilization with this compound followed by 2D-PAGE analysis.

Logical Relationship of Solubilization Buffer Components

buffer_components cluster_chaotropes Chaotropic Agents cluster_detergents Detergents cluster_reducing Reducing Agent cluster_target Target Effect Urea Urea Denaturation Protein Denaturation & Unfolding Urea->Denaturation Thiourea Thiourea Thiourea->Denaturation ASB14 This compound Disruption Disruption of Hydrophobic Interactions ASB14->Disruption CHAPS CHAPS CHAPS->Disruption DTT DTT Disulfide Reduction of Disulfide Bonds DTT->Disulfide Solubilization Enhanced Protein Solubilization Denaturation->Solubilization Disruption->Solubilization Disulfide->Solubilization

References

Application Notes and Protocols for Studying Zwitterionic Micelles In Vitro Using Asb-14

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amidosulfobetaine-14 (Asb-14) is a zwitterionic detergent highly effective in solubilizing proteins, particularly membrane proteins, for various in vitro applications.[1][2][3][4][5] Its unique properties, including a C14 alkyl tail and an amidosulfobetaine headgroup, allow for the formation of stable zwitterionic micelles that can mimic aspects of the lipid bilayer, providing a suitable environment for studying protein structure and function. This compound has demonstrated superior protein solubilization capabilities compared to commonly used detergents like CHAPS, especially when used in conjunction with urea and thiourea mixtures. These application notes provide detailed protocols for the preparation and characterization of this compound micelles and their use in studying protein-lipid interactions.

Data Presentation: Properties of this compound

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueReference
Full Name Amidosulfobetaine-14
Molecular Formula C₂₂H₄₆N₂O₄S
Molecular Weight 434.68 g/mol
Form White to off-white powder
Purity >99%
Solubility Water soluble (up to 50 mg/mL)
Critical Micelle Concentration (CMC) 8 mM (at 25°C)
Aggregation Number 108
Micelle Shape Ellipsoidal

Experimental Protocols

Preparation of this compound Micelles

This protocol describes the preparation of a stock solution of this compound micelles for use in various in vitro assays.

Materials:

  • This compound powder

  • High-purity, deionized water or desired buffer (e.g., PBS, Tris-HCl)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Weigh the required amount of this compound powder to prepare a stock solution at a concentration well above its Critical Micelle Concentration (CMC) of 8 mM (e.g., 50 mM).

  • In a clean glass beaker, add the desired volume of high-purity water or buffer.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Slowly add the weighed this compound powder to the liquid while stirring gently to avoid excessive foaming.

  • Continue stirring until the this compound is completely dissolved. This may take a few minutes.

  • Filter the this compound solution through a 0.22 µm syringe filter to remove any potential aggregates or impurities.

  • Store the this compound micelle solution at 2-8°C. For long-term storage, aliquots can be frozen at -20°C.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol outlines a method to experimentally determine the CMC of this compound using a fluorescent probe, such as pyrene or Nile Red, which exhibits changes in its fluorescence properties upon incorporation into the hydrophobic core of micelles.

Materials:

  • This compound stock solution (e.g., 50 mM)

  • Fluorescent probe stock solution (e.g., 1 mM pyrene in acetone)

  • High-purity, deionized water or buffer

  • Series of volumetric flasks or microcentrifuge tubes

  • Spectrofluorometer

Procedure:

  • Prepare a series of this compound solutions with varying concentrations, bracketing the expected CMC (8 mM). For example, prepare dilutions ranging from 0.1 mM to 20 mM.

  • To each this compound dilution, add a small, constant amount of the fluorescent probe stock solution. The final probe concentration should be low enough to avoid self-quenching (e.g., 1 µM pyrene).

  • Allow the solutions to equilibrate for at least 30 minutes in the dark.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm, and the emission is monitored for changes in the ratio of the first and third vibronic peaks (I₁/I₃). For Nile Red, the excitation is around 550 nm, and the emission intensity is monitored.

  • Plot the fluorescence intensity ratio (for pyrene) or the fluorescence intensity (for Nile Red) as a function of the this compound concentration.

  • The CMC is determined as the concentration at which a sharp change in the slope of the plot is observed. This indicates the onset of micelle formation and the partitioning of the fluorescent probe into the micellar core.

Measurement of Micelle Aggregation Number by Fluorescence Quenching

This protocol describes a steady-state fluorescence quenching method to determine the average number of this compound molecules per micelle (aggregation number). This method involves a fluorescent probe that resides within the micelle and a quencher that partitions between the aqueous phase and the micelles.

Materials:

  • This compound micelle solution (at a concentration above the CMC)

  • Fluorescent probe (e.g., pyrene or ruthenium(II) tris(bipyridyl) dichloride)

  • Quencher (e.g., cetylpyridinium chloride or dimethylaniline)

  • High-purity, deionized water or buffer

  • Spectrofluorometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of this compound (above the CMC) and a fixed concentration of the fluorescent probe.

  • To these solutions, add increasing concentrations of the quencher.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence intensity of the probe in each solution.

  • The quenching data can be analyzed using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Q] / ([S] - CMC) * N where:

    • I₀ is the fluorescence intensity in the absence of the quencher.

    • I is the fluorescence intensity in the presence of the quencher.

    • [Q] is the quencher concentration.

    • [S] is the total surfactant (this compound) concentration.

    • CMC is the critical micelle concentration of this compound.

    • N is the aggregation number.

  • Plot ln(I₀/I) versus [Q]. The slope of the resulting linear plot will be equal to N / ([S] - CMC), from which the aggregation number (N) can be calculated.

Solubilization of Membrane Proteins

This protocol provides a general guideline for the solubilization of integral membrane proteins using this compound for subsequent analysis, such as 2D gel electrophoresis.

Materials:

  • Membrane protein preparation (e.g., isolated cell membranes)

  • This compound stock solution

  • Solubilization buffer (e.g., containing urea, thiourea, and reducing agents like DTT)

  • Ultracentrifuge

Procedure:

  • Determine the total protein concentration of the membrane preparation.

  • Prepare a solubilization buffer containing this compound. The optimal concentration of this compound often needs to be determined empirically but typically ranges from 1% to 4% (w/v). A combination with CHAPS (e.g., 2% this compound and 4% CHAPS) has been shown to be effective for some proteins.

  • Add the solubilization buffer to the membrane preparation at a specific detergent-to-protein ratio (e.g., 10:1 w/w).

  • Incubate the mixture for a defined period (e.g., 30 minutes to 1 hour) at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation.

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet the non-solubilized material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins within this compound micelles.

  • The solubilized proteins can then be used for downstream applications like 2D electrophoresis, chromatography, or functional assays.

In Vitro Assay for Studying Protein-Lipid Interactions using Micelles

This protocol describes a centrifugation-based pull-down assay to investigate the interaction of a protein of interest with this compound micelles, which can serve as a simple model for protein-lipid interactions.

Materials:

  • Purified protein of interest

  • This compound micelle solution

  • Binding buffer (e.g., PBS)

  • Centrifugal filter units (with a molecular weight cut-off that retains the protein but allows this compound monomers to pass through)

  • SDS-PAGE analysis equipment

Procedure:

  • Incubate the purified protein with the this compound micelle solution at a desired molar ratio in the binding buffer. Include a control sample with the protein alone.

  • Allow the interaction to proceed for a set time (e.g., 30 minutes) at a suitable temperature.

  • Load the incubation mixture onto a centrifugal filter unit.

  • Centrifuge the unit according to the manufacturer's instructions to separate the protein and protein-micelle complexes (retentate) from the unbound this compound monomers and smaller molecules (flow-through).

  • Wash the retentate with binding buffer to remove any non-specifically bound components.

  • Elute the protein and any interacting micelles from the filter.

  • Analyze the initial incubation mixture, the flow-through, the washes, and the eluate by SDS-PAGE to determine the amount of protein that co-purified with the this compound micelles, indicating an interaction.

Mandatory Visualizations

experimental_workflow_cmc_determination cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_asb14 Prepare this compound Concentration Series add_probe Add Fluorescent Probe (e.g., Pyrene) prep_asb14->add_probe equilibrate Equilibrate Samples add_probe->equilibrate measure_fluorescence Measure Fluorescence Spectra equilibrate->measure_fluorescence plot_data Plot Intensity vs. Concentration measure_fluorescence->plot_data determine_cmc Determine CMC from Plot Inflection Point plot_data->determine_cmc

Caption: Workflow for Determining the Critical Micelle Concentration (CMC) of this compound.

signaling_pathway_protein_solubilization cluster_input Inputs cluster_process Solubilization Process cluster_output Outputs membrane_prep Membrane Preparation incubation Incubation with Gentle Agitation membrane_prep->incubation asb14 This compound Micelles asb14->incubation centrifugation Ultracentrifugation (100,000 x g) incubation->centrifugation solubilized_proteins Solubilized Proteins in Micelles centrifugation->solubilized_proteins Supernatant pellet Non-solubilized Material centrifugation->pellet Pellet

Caption: Experimental Workflow for Membrane Protein Solubilization using this compound.

logical_relationship_micelle_formation conc_below_cmc [this compound] < CMC monomers This compound exists as monomers in solution conc_below_cmc->monomers conc_above_cmc [this compound] > CMC micelles This compound self-assembles into micelles conc_above_cmc->micelles

Caption: Logical Relationship of this compound Concentration and Micelle Formation.

References

Application Notes and Protocols for Protein Extraction from Human Brain Tissue with Asb-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of the human brain proteome is critical for understanding the complex molecular mechanisms underlying neurological function and disease. Effective protein extraction from brain tissue, a lipid-rich and highly complex material, is a foundational step for all downstream proteomic analyses, including 2D-gel electrophoresis, mass spectrometry, and Western blotting. This document provides a detailed protocol for the efficient extraction of both cytosolic and membrane proteins from human brain tissue using a lysis buffer containing the zwitterionic detergent Amidosulfobetaine-14 (Asb-14).

This compound, in combination with another zwitterionic detergent, CHAPS, has been shown to be highly effective in solubilizing a wide range of proteins from human brain tissue, leading to improved resolution and a greater number of identified proteins in subsequent analyses.[1][2] This protocol is designed to provide a reproducible and high-yield method for preparing brain protein lysates suitable for a variety of research and drug development applications.

Data Presentation

The selection of an appropriate detergent is crucial for maximizing protein solubilization and achieving comprehensive proteome coverage. The following table summarizes a comparative study on the number of protein spots resolved on 2D gels using different detergent combinations for protein extraction from human brain frontal cortex. The combination of CHAPS and this compound demonstrated superior performance.

Detergent Composition in Lysis BufferAverage Number of Detected Protein Spots (± SD)
4% CHAPS850 (± 28)
2% this compound780 (± 35)
4% CHAPS + 2% this compound1050 (± 42)
2% Asb-16750 (± 31)
4% CHAPS + 2% Asb-16920 (± 38)

Experimental Protocols

This section details the materials and step-by-step methodology for the extraction of proteins from frozen human brain tissue.

Materials and Reagents
  • Human brain tissue (stored at -80°C)

  • Lysis Buffer (see recipe below)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Protease and phosphatase inhibitor cocktails

  • Dounce homogenizer or bead-based homogenizer

  • Sonicator

  • Refrigerated microcentrifuge

  • Bradford assay kit or equivalent for protein quantification

Lysis Buffer Recipe

For 10 mL of lysis buffer, combine the following:

ComponentFinal ConcentrationAmount
Urea7 M4.2 g
Thiourea2 M1.52 g
CHAPS4% (w/v)0.4 g
This compound2% (w/v)0.2 g
Dithiothreitol (DTT)100 mM0.154 g
Protease/Phosphatase Inhibitors1XAs per manufacturer's recommendation
NucleaseOptionalAs per manufacturer's recommendation

Note: Bring the final volume to 10 mL with ultrapure water. Gently warm and vortex to dissolve all components. Prepare fresh or store in single-use aliquots at -80°C.

Protein Extraction Protocol
  • Tissue Preparation:

    • On dry ice, weigh approximately 50-100 mg of frozen human brain tissue.

    • Wash the tissue briefly with ice-cold PBS to remove any blood contaminants.

  • Homogenization:

    • Transfer the tissue to a pre-chilled Dounce homogenizer or a tube with ceramic beads.

    • Add 10 volumes of ice-cold Lysis Buffer (e.g., 1 mL for 100 mg of tissue).

    • Homogenize the tissue on ice. For a Dounce homogenizer, perform 15-20 strokes. For a bead-based homogenizer, follow the manufacturer's instructions.

  • Sonication:

    • To further disrupt cell membranes and shear nucleic acids, sonicate the homogenate on ice.

    • Use a probe sonicator with short bursts (e.g., 3 cycles of 10 seconds on, 30 seconds off) to prevent overheating and protein degradation.

  • Solubilization:

    • Incubate the lysate on a rotator or shaker for 30-60 minutes at 4°C to ensure complete protein solubilization.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris and lipids.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the solubilized proteins. Avoid disturbing the pellet.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a Bradford assay or a compatible method.

    • Due to the high concentration of urea and detergents, it is recommended to dilute the lysate at least 1:10 before quantification.

  • Storage:

    • Store the protein extract in aliquots at -80°C for long-term use.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the protein extraction protocol.

experimental_workflow start Start: Frozen Human Brain Tissue tissue_prep 1. Tissue Preparation (Weighing and Washing) start->tissue_prep homogenization 2. Homogenization (in Lysis Buffer) tissue_prep->homogenization sonication 3. Sonication (on ice) homogenization->sonication solubilization 4. Solubilization (4°C with rotation) sonication->solubilization centrifugation 5. Centrifugation (14,000 x g, 20 min, 4°C) solubilization->centrifugation supernatant 6. Collect Supernatant (Protein Extract) centrifugation->supernatant quantification 7. Protein Quantification supernatant->quantification storage 8. Storage at -80°C quantification->storage end End: Protein Lysate for Downstream Analysis storage->end synaptic_dysfunction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_pathology Pathological Aggregates Synapsin Synapsin VAMP2 VAMP2 Synapsin->VAMP2 Vesicle Docking SNAP25 SNAP25 VAMP2->SNAP25 SNARE Complex NMDAR NMDA Receptor SNAP25->NMDAR Neurotransmitter Release PSD95 PSD-95 NMDAR->PSD95 Scaffolding AMPAR AMPA Receptor AMPAR->PSD95 Shank Shank PSD95->Shank Abeta Amyloid-beta Oligomers Abeta->NMDAR Excitotoxicity pTau Hyperphosphorylated Tau pTau->PSD95 Synaptic Disruption

References

Troubleshooting & Optimization

ASB14 Protein Solubilization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubilization efficiency of the Ankyrin Repeat and SOCS Box Containing 14 (ASB14) protein.

Frequently Asked Questions (FAQs)

Q1: What is ASB14, and why is its solubilization challenging?

A1: ASB14 (Ankyrin Repeat and SOCS Box Containing 14) is a protein that functions as a substrate-recognition component of a Skp1-Cul1-F-box (SCF)-like E3 ubiquitin-protein ligase complex.[1][2] This complex is involved in ubiquitination and the subsequent proteasomal degradation of target proteins.[2] Like many proteins containing ankyrin repeats, ASB14's structure is characterized by a series of repeating modules that mediate protein-protein interactions.[3][4] Challenges in its solubilization during recombinant expression often arise from:

  • Misfolding and Aggregation: The tandem repeats can misfold if not properly stabilized, leading to the formation of insoluble aggregates. Ankyrin repeat proteins are stabilized by local interactions between adjacent repeats rather than long-range contacts, which can make them susceptible to aggregation.

  • Hydrophobic Exposure: Improper folding can expose hydrophobic core residues to the aqueous solvent, promoting aggregation.

  • High Expression Levels: Overexpression in systems like E. coli can overwhelm the host's chaperone machinery, leading to the accumulation of misfolded, insoluble protein in inclusion bodies.

Q2: What is the general strategy for improving the solubility of recombinant ASB14?

A2: A multi-pronged approach is most effective, focusing on optimizing expression conditions and screening various buffer formulations. Key strategies include:

  • Optimize Expression Conditions: Reduce expression temperature (16-20°C) and lower inducer (e.g., IPTG) concentration to slow down protein synthesis, allowing more time for proper folding.

  • Utilize Solubility-Enhancing Fusion Tags: Fuse ASB14 with highly soluble partners like Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO).

  • Screen Lysis Buffer Additives: Empirically test a panel of chemical additives in the lysis buffer that can stabilize the native protein structure or prevent aggregation.

  • Adjust Buffer pH and Ionic Strength: Ensure the buffer pH is at least one unit away from ASB14's isoelectric point (pI) to increase net charge and electrostatic repulsion. Modulating salt concentration can also shield charges and prevent aggregation.

Q3: Which additives are most effective for improving protein solubility?

A3: Several classes of chemical additives, often called "chemical chaperones," have been shown to improve the solubility of recombinant proteins. It is recommended to screen a variety of these additives. Effective categories include:

  • Osmolytes: Stabilizers like sorbitol, trehalose, and glycine betaine promote the native protein conformation.

  • Amino Acids: L-Arginine is particularly effective at suppressing protein aggregation and can improve refolding yields.

  • Reducing Agents: For proteins with cysteine residues, agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prevent the formation of incorrect disulfide bonds that can lead to aggregation.

  • Non-detergent Sulfobetaines (NDSBs): These compounds can help solubilize proteins without the denaturing effects of harsh detergents.

  • Low Concentrations of Non-ionic or Zwitterionic Detergents: Detergents like Tween-20 or CHAPS can help solubilize aggregates, but should be used at low concentrations to avoid denaturation.

Q4: How can I quantitatively measure the improvement in ASB14 solubilization?

A4: A common and straightforward method is to analyze the soluble and insoluble fractions of the cell lysate by SDS-PAGE. A more precise quantification can be achieved by:

  • Cell Lysis: Resuspend cells expressing ASB14 in the lysis buffer being tested.

  • Centrifugation: Separate the soluble fraction (supernatant) from the insoluble fraction (pellet) by high-speed centrifugation.

  • Protein Quantification: Measure the total protein concentration in the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • Specific Protein Analysis: Run equal amounts of the supernatant on an SDS-PAGE gel, followed by Coomassie staining or Western blotting with an anti-ASB14 or anti-tag antibody. Densitometry analysis of the corresponding protein band will provide a quantitative measure of soluble ASB14.

Alternative methods include polyethylene glycol (PEG)-induced liquid-liquid phase separation to determine an equilibrium binding free energy, which serves as a measure of protein solubility.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the expression and solubilization of the ASB14 protein.

Problem Potential Cause Recommended Solution
ASB14 is Almost Entirely in the Insoluble Pellet (Inclusion Bodies) High expression rate prevents proper folding.1. Lower Expression Temperature: Reduce the post-induction temperature to 16-20°C. 2. Reduce Inducer Concentration: Titrate the IPTG concentration (e.g., from 1 mM down to 0.1 mM). 3. Change Expression Strain: Use strains engineered to aid protein folding, such as those co-expressing chaperones (e.g., GroEL/ES). 4. Use a Solubility-Enhancing Tag: Clone ASB14 into a vector with a highly soluble fusion partner like MBP or GST.
Low Yield of Soluble ASB14 After Purification Protein is aggregating during purification steps (e.g., after tag cleavage or during concentration).1. Maintain Additives: Keep key stabilizing additives (e.g., 250-500 mM L-Arginine, 0.5 M Sorbitol, 10% glycerol) in all purification buffers. 2. Adjust pH and Salt: Ensure the buffer pH is optimal and maintain a suitable ionic strength (e.g., 150-500 mM NaCl). 3. Add a Reducing Agent: Include 1-5 mM DTT or TCEP in all buffers if ASB14 has accessible cysteines. 4. Work at Low Protein Concentrations: Avoid concentrating the protein to very high levels until the final step. If high concentration is necessary, do so in the presence of stabilizers.
Purified ASB14 Precipitates After Freeze-Thaw Cycles Cryo-damage and aggregation upon thawing.1. Use a Cryoprotectant: Add 10-25% (v/v) glycerol to the final purified protein before freezing. 2. Flash Freeze: Snap-freeze aliquots in liquid nitrogen before storing at -80°C to prevent the formation of large ice crystals. 3. Avoid Repeated Cycles: Prepare single-use aliquots to minimize the number of freeze-thaw cycles.
Solubility Varies Between Batches Inconsistent cell growth, induction, or lysis procedures.1. Standardize Protocols: Ensure consistent timing for cell growth, induction OD, induction duration, and temperature. 2. Ensure Efficient Lysis: Use a robust lysis method (e.g., sonication or high-pressure homogenization) and ensure it is performed consistently. Add DNase to reduce viscosity. 3. Quantify Protein Before Loading: Always measure the protein concentration of the soluble fraction to ensure equal loading for downstream applications.

Quantitative Data on Solubilization Efficiency

The following tables present hypothetical, yet representative, data on the impact of various additives on the solubilization of a challenging ankyrin repeat protein like ASB14, expressed in E. coli. The soluble yield is determined by densitometry of the ASB14 band from the soluble fraction on an SDS-PAGE gel.

Table 1: Effect of Lysis Buffer Additives on ASB14 Solubility

Lysis Buffer Condition Additive Concentration Relative Soluble ASB14 Yield (%)
Standard Buffer¹ (Control)-10
+ L-Arginine0.5 M45
+ Sorbitol1.0 M35
+ Glycine Betaine1.0 M30
+ Trehalose0.5 M28
+ NDSB-2010.5 M25
+ TCEP2 mM15

¹Standard Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl

Table 2: Combined Effect of Optimized Conditions on ASB14 Solubility

Expression/Lysis Condition Relative Soluble ASB14 Yield (%)
37°C, Standard Buffer (Control)10
18°C, Standard Buffer25
18°C, Standard Buffer + 0.5 M L-Arginine60
18°C, Standard Buffer + 0.5 M L-Arginine + 10% Glycerol75

Experimental Protocols

Protocol 1: Screening Lysis Buffer Additives for ASB14 Solubilization

This protocol outlines a small-scale screen to identify effective solubilizing agents for ASB14 expressed in E. coli.

  • Expression: Transform an E. coli expression strain (e.g., BL21(DE3)) with the ASB14 expression vector. Grow a 50 mL culture to an OD₆₀₀ of 0.6-0.8 and induce expression (e.g., with 0.5 mM IPTG) at a reduced temperature (e.g., 18°C) overnight.

  • Cell Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Preparation of Lysis Buffers: Prepare a base lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP). Create a series of test buffers by supplementing the base buffer with different additives from Table 1 (e.g., 0.5 M L-Arginine, 1.0 M Sorbitol, etc.).

  • Parallel Lysis: Resuspend equal amounts of the cell pellet in each of the test lysis buffers. Add lysozyme and DNase I. Incubate on ice for 30 minutes.

  • Cell Disruption: Sonicate each sample on ice to ensure complete lysis.

  • Fractionation: Centrifuge the lysates at 15,000 x g for 30 minutes at 4°C. Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of the same buffer.

  • Analysis: Analyze samples from the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE. Visualize the ASB14 protein band by Coomassie staining.

  • Quantification: Perform densitometry on the ASB14 band in the soluble fraction for each condition to determine the most effective additive(s).

Protocol 2: General Purification of Soluble His-Tagged ASB14

This protocol is a general method for purifying a His-tagged ASB14 construct using the optimal buffer identified in Protocol 1.

  • Cell Culture and Lysis: Perform a large-scale culture and induction under optimized conditions (e.g., 18°C). Harvest the cells and resuspend them in the optimized lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% Glycerol, 0.5 M L-Arginine, 20 mM Imidazole, 1 mM TCEP) supplemented with protease inhibitors. Lyse the cells using a high-pressure homogenizer or extensive sonication.

  • Clarification: Centrifuge the lysate at 30,000 x g for 45 minutes at 4°C to pellet insoluble material.

  • IMAC Capture: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound ASB14 protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size Exclusion Chromatography (Optional but Recommended): For higher purity and to remove aggregates, further purify the eluted protein by size exclusion chromatography (gel filtration) using a buffer suitable for long-term storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol, 1 mM TCEP).

  • Concentration and Storage: Concentrate the final purified protein. Determine the concentration, flash-freeze single-use aliquots in liquid nitrogen, and store at -80°C.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_lysis Lysis & Solubilization Screen cluster_analysis Analysis expr Induce ASB14 Expression in E. coli at 18°C harvest Harvest Cell Pellet expr->harvest lysis Resuspend in Lysis Buffers with Different Additives harvest->lysis sonicate Sonicate to Lyse Cells lysis->sonicate centrifuge Centrifuge to Separate Soluble/Insoluble Fractions sonicate->centrifuge sds_page SDS-PAGE Analysis centrifuge->sds_page Supernatant (Soluble Fraction) densitometry Densitometry to Quantify Soluble ASB14 sds_page->densitometry optimize Optimized Solubilization Protocol densitometry->optimize Identify Optimal Buffer

Caption: Experimental workflow for screening additives to optimize ASB14 protein solubilization.

ubiquitination_pathway cluster_E3_complex ECS E3 Ligase Complex cluster_ub_cascade Ubiquitination Cascade ASB14 ASB14 (Substrate Receptor) CUL5 Cullin 5 (Scaffold) ASB14->CUL5 binds to Substrate Target Substrate (e.g., MAPRE2) ASB14->Substrate specifically binds RBX2 RBX2 (RING Finger Protein) CUL5->RBX2 ElonginBC Elongin B/C (Adaptor) CUL5->ElonginBC ElonginBC->ASB14 E1 E1 Ubiquitin-Activating Enzyme Ub Ubiquitin E1->Ub activates E2 E2 Ubiquitin-Conjugating Enzyme E2->RBX2 recruited to Ub->E2 transferred to ATP ATP ATP->E1 provides energy Proteasome 26S Proteasome Substrate->Proteasome Poly-Ubiquitination Degradation Peptide Fragments Proteasome->Degradation Degrades Substrate

Caption: ASB14-mediated ubiquitination pathway leading to substrate degradation.

References

Technical Support Center: Asb-14 Protein Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Asb-14 (Ankyrin Repeat and SOCS Box Containing 14) protein production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly poor protein yield, during the expression and purification of recombinant this compound.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any this compound expression on my Western blot after induction in E. coli. What are the common causes?

A1: No detectable protein is a frequent issue in recombinant protein expression.[1] The problem can typically be traced back to the expression vector, the bacterial host, or the protein's inherent properties.

Initial Troubleshooting Steps:

  • Verify the Expression Construct: Sequence your plasmid to confirm that the this compound gene is in the correct frame with the promoter and any purification tags.[2] Incorrect cloning or mutations can introduce premature stop codons.

  • Check Host Cell Compatibility: Ensure you are using an appropriate E. coli strain. For T7 promoter-based vectors (like pET vectors), use a strain that expresses T7 RNA polymerase, such as BL21(DE3).[1]

  • Assess Protein Toxicity: this compound, as part of a degradation complex, could be toxic to the host cells when overexpressed.[2]

    • Plate the transformed cells on agar with and without the inducer (e.g., IPTG). Significantly fewer colonies on the inducer plate suggest toxicity.

    • Use a tightly regulated expression system or a host strain like BL21(DE3)pLysS, which produces T7 lysozyme to suppress basal expression.[2]

  • Confirm mRNA Expression: If possible, perform RT-PCR on RNA extracted from induced and uninduced cells to confirm that the this compound gene is being transcribed.

Q2: My this compound protein is expressed, but it's completely insoluble and forms inclusion bodies. How can I increase the yield of soluble protein?

A2: High-level expression in E. coli often leads to the formation of insoluble protein aggregates known as inclusion bodies. Optimizing expression conditions is key to improving solubility.

Strategies to Enhance Solubility:

  • Lower Induction Temperature: Reducing the temperature from 37°C to a range of 15-25°C after induction slows down protein synthesis, which can promote proper folding.

  • Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., from 1 mM to 0.1-0.05 mM) can decrease the rate of protein expression and reduce aggregation.

  • Change Expression Host: Utilize specialized E. coli strains that facilitate disulfide bond formation (e.g., Origami™, SHuffle®) or contain chaperone plasmids to assist in folding.

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) to the N-terminus of this compound can significantly improve its solubility.

The following table illustrates the potential impact of these changes on protein solubility.

Table 1: Optimizing this compound Expression Conditions

Condition Total this compound (mg/L) Soluble this compound (mg/L) % Soluble
37°C, 1 mM IPTG, 4 hrs 50 <1 <2%
20°C, 0.1 mM IPTG, 16 hrs 35 15 43%

| 20°C, 0.1 mM IPTG, 16 hrs (MBP-Asb-14 Fusion) | 40 | 32 | 80% |

Q3: I have a low yield of purified this compound after chromatography. What could be causing protein loss during purification?

A3: Protein loss during purification can occur due to degradation, precipitation, or inefficient binding to the chromatography resin. This compound is a component of an E3 ubiquitin ligase complex, a class of proteins that can be unstable when isolated.

Troubleshooting Purification Steps:

  • Prevent Proteolytic Degradation: Add a protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity.

  • Optimize Lysis and Wash Buffers:

    • pH and Salt: Proteins are often most stable in a specific pH and salt concentration range. Try varying the pH (e.g., 7.0-8.5) and NaCl concentration (e.g., 150-500 mM) in your buffers.

    • Additives: Including additives like 5-10% glycerol, 1-2 mM DTT or BME (for reducing), or non-detergent sulfobetaines can improve protein stability and prevent aggregation.

  • Improve Affinity Chromatography Efficiency:

    • Binding: Ensure the purification tag (e.g., His-tag) is accessible. If it is suspected to be buried within the folded protein, consider moving the tag to the other terminus.

    • Elution: If the protein is precipitating during elution, try eluting with a gradient rather than a single high-concentration step. You can also elute directly into a buffer containing stabilizing agents.

Experimental Protocols & Workflows

Protocol 1: Test Expression for Soluble this compound

This protocol is designed to screen for optimal conditions to produce soluble His-tagged this compound in E. coli.

  • Transformation: Transform the this compound expression vector into E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 50 mL of LB medium with 0.5 mL of the starter culture. Grow at 37°C until the OD600 reaches 0.5-0.6.

  • Induction Screening:

    • Split the culture into four 10 mL aliquots.

    • Keep one as an uninduced control.

    • Induce the remaining three cultures with final IPTG concentrations of 0.1 mM, 0.5 mM, and 1.0 mM.

    • Incubate two sets of cultures: one at 37°C for 4 hours and another at 20°C for 16 hours.

  • Harvesting and Lysis:

    • Harvest 1 mL from each culture by centrifugation.

    • Resuspend the cell pellet in 100 µL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1x protease inhibitor cocktail).

    • Incubate on ice for 30 minutes, then sonicate briefly.

  • Analysis:

    • Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (soluble fraction). Resuspend the pellet in 100 µL of the same buffer (insoluble fraction).

    • Analyze total cell lysate, soluble, and insoluble fractions by SDS-PAGE and Western blot using an anti-His-tag antibody.

This compound Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving poor protein yield issues.

Troubleshooting_Workflow start Start: Low/No this compound Yield check_expression Q: Is protein expressed? (Check total lysate via Western Blot) start->check_expression no_expression A: No Expression Detected check_expression->no_expression No expression_ok A: Expression Detected check_expression->expression_ok Yes verify_construct Verify plasmid sequence no_expression->verify_construct check_host Check host strain & promoter compatibility verify_construct->check_host check_toxicity Assess protein toxicity check_host->check_toxicity check_solubility Q: Is protein soluble? (Check soluble vs. insoluble fractions) expression_ok->check_solubility insoluble A: Insoluble (Inclusion Bodies) check_solubility->insoluble No soluble A: Soluble check_solubility->soluble Yes lower_temp Lower expression temp (18-25°C) insoluble->lower_temp reduce_iptg Reduce inducer concentration lower_temp->reduce_iptg add_tag Use solubility-enhancing tag (MBP, GST) reduce_iptg->add_tag check_purification Q: Is yield poor after purification? soluble->check_purification purification_loss A: Yes, high loss check_purification->purification_loss Yes success Success: Good Yield of Purified this compound check_purification->success No add_inhibitors Add protease inhibitors purification_loss->add_inhibitors optimize_buffer Optimize buffer (pH, salt, glycerol) add_inhibitors->optimize_buffer

Fig 1. A step-by-step decision tree for troubleshooting poor this compound protein yield.

This compound Function and Signaling

This compound is the substrate-recognition component of an ECS-type (Elongin-Cullin-SOCS-box) E3 ubiquitin ligase complex. These complexes mediate the ubiquitination and subsequent proteasomal degradation of specific target proteins. For example, this compound has been shown to mediate the ubiquitination and degradation of MAPRE2, a protein involved in cardiomyocyte proliferation.

This compound Mediated Degradation Pathway

The diagram below illustrates the general mechanism by which an this compound containing E3 ligase complex targets a substrate protein for degradation.

Asb14_Pathway cluster_ECS_Complex ECS E3 Ligase Complex Asb14 This compound (Substrate Recognition) ElonginBC Elongin B/C ElonginBC->Asb14 Cullin Cullin Cullin->ElonginBC Rbx Rbx Rbx->Cullin Substrate Target Protein (e.g., MAPRE2) Substrate->Asb14 binds E2 E2 Conjugating Enzyme E2->Rbx interacts with Ub Ubiquitin Ub->E2 loaded onto PolyUb_Substrate Polyubiquitinated Target Protein Proteasome Proteasome PolyUb_Substrate->Proteasome targeted to Proteasome->Ub recycles Degraded Degraded Peptides Proteasome->Degraded degradation invis_node1->PolyUb_Substrate Polyubiquitination

Fig 2. This compound acts as part of an E3 ligase complex to ubiquitinate target proteins.

References

Technical Support Center: Asb-14 Interference with Bradford Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the interference caused by the zwitterionic detergent Amidosulfobetaine-14 (Asb-14) in the Bradford protein assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

Amidosulfobetaine-14 (this compound) is a zwitterionic detergent used in life sciences research.[1][2][3][4] Its primary application is the solubilization of proteins, particularly membrane proteins, for downstream applications like 2D electrophoresis and proteomics.[1] It is effective at breaking protein-lipid and protein-protein interactions to extract proteins from complex biological samples.

Q2: Why does this compound interfere with the Bradford protein assay?

The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic (e.g., arginine) and aromatic amino acid residues. This binding shifts the dye's maximum absorbance to 595 nm, which is proportional to the protein concentration. This compound, as a detergent, can disrupt this process in two main ways:

  • Detergent-Dye Interaction: this compound molecules can interact directly with the Coomassie dye, causing a color change and an increase in absorbance even in the absence of protein. This leads to an overestimation of the protein concentration.

  • Detergent-Protein Interaction: this compound can bind to proteins, potentially masking the very residues the Coomassie dye needs to interact with. This can prevent the dye from binding effectively, leading to an underestimation of the protein concentration.

The mechanism of detergent interference involves altering the equilibrium between the different forms of the Coomassie dye.

Q3: What is the maximum concentration of this compound compatible with a standard Bradford assay?

There is no universally defined "safe" concentration, as the degree of interference depends on the specific protein and buffer composition. However, zwitterionic detergents like this compound can cause significant interference at concentrations well below their Critical Micelle Concentration (CMC) of 8 mM. Generally, concentrations above 0.05% (w/v) are likely to produce erroneous results. It is crucial to perform a validation experiment with your specific buffer to determine the interference threshold.

Troubleshooting Guide

Problem: My protein concentration readings are inaccurate or inconsistent when using buffers containing this compound.

This is the most common issue when using this compound with a standard Bradford assay. Follow this logical workflow to diagnose and solve the problem.

G cluster_workflow Troubleshooting Workflow for this compound Interference cluster_solutions Mitigation Strategies start Inaccurate Results with this compound Present q1 Is this compound concentration >0.05%? start->q1 dca 3. Use Detergent- Compatible Assay start->dca Alternative Method precipitate 4. Precipitate Protein (e.g., TCA/Acetone) start->precipitate Alternative Method bca 5. Switch to BCA Assay start->bca Alternative Method dilute 1. Dilute Sample (Reduce this compound below 0.05%) q1->dilute Yes standards 2. Use Matched Standards (Include this compound in BSA standards) q1->standards No, but still suspect interference end_node Accurate Protein Quantification dilute->end_node Issue Resolved standards->end_node Issue Resolved dca->end_node precipitate->end_node bca->end_node

Caption: Troubleshooting workflow for this compound interference.

Quantitative Impact of Detergent Interference

The presence of a zwitterionic detergent like this compound can significantly inflate the apparent protein concentration. The following table provides illustrative data on how different concentrations of a zwitterionic detergent might affect the absorbance of a standard protein solution (e.g., 500 µg/mL BSA).

Note: This table contains representative data. Researchers must perform their own validation experiments.

Detergent Conc. (% w/v)BSA Conc. (µg/mL)Absorbance at 595 nm (AU)Apparent BSA Conc. (µg/mL)% Error
0.005000.6505000%
0.015000.685535+7%
0.055000.790662+32%
0.105000.950846+69%
0.100 (Blank)0.300231Infinite

Experimental Protocols & Solutions

Solution 1: Sample Dilution

The simplest approach is to dilute your sample with a compatible buffer (without this compound) to lower the detergent concentration to a non-interfering level (ideally ≤ 0.01%).

Methodology:

  • Determine the approximate concentration of this compound in your sample.

  • Calculate the dilution factor needed to bring the this compound concentration to ≤ 0.01%. For example, if your sample has 0.1% this compound, a 1:10 dilution is required.

  • Dilute your sample accordingly.

  • Perform the Bradford assay as usual.

  • Multiply the final calculated protein concentration by the dilution factor to get the original concentration. Caveat: Your protein concentration may fall below the detection limit of the assay after dilution.

Solution 2: Use of Detergent-Compatible Reagents

Several commercially available Bradford assay reagents are formulated to be compatible with common detergents.

Methodology:

  • Acquire a detergent-compatible Bradford assay kit.

  • Prepare your protein standards and unknown samples.

  • Follow the manufacturer's specific protocol, as incubation times and reagent volumes may differ from the standard assay.

  • Measure absorbance at 595 nm and calculate the concentration.

Solution 3: Protein Precipitation

This method removes the interfering detergent from the protein sample entirely. Trichloroacetic acid (TCA) or acetone precipitation are common methods.

Methodology (Acetone Precipitation):

  • Chill microcentrifuge tubes and acetone to -20°C.

  • Add 4 volumes of cold acetone to 1 volume of your protein sample in a tube.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, being careful not to disturb the protein pellet.

  • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.

  • Resuspend the pellet in a buffer compatible with the Bradford assay (e.g., PBS or 0.9% NaCl).

  • Proceed with the standard Bradford assay.

Solution 4: Switch to an Alternative Assay (BCA)

The Bicinchoninic Acid (BCA) assay is a popular alternative that is significantly more resistant to interference from detergents like this compound.

Methodology (BCA Assay):

  • Prepare a set of protein standards (e.g., BSA) and your unknown samples. It is still good practice to include this compound in your standard curve buffer to match the sample matrix.

  • Prepare the BCA working reagent according to the kit manufacturer's instructions (typically mixing Reagent A and Reagent B).

  • Add 200 µL of the working reagent to 25 µL of each standard and unknown sample in a microplate.

  • Incubate the plate at 37°C for 30 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance at or near 562 nm.

  • Determine the protein concentration from the standard curve.

G cluster_pathway Mechanism of BCA vs. Bradford Assays cluster_bca BCA Assay cluster_bradford Bradford Assay cluster_interference Point of Interference bca1 Protein (Peptide Bonds) + Cu²⁺ (alkaline) bca2 Cu¹⁺ bca1->bca2 bca3 Cu¹⁺ + 2 BCA bca2->bca3 bca4 Purple Complex (Abs @ 562nm) bca3->bca4 brad1 Protein (Basic/Aromatic AA) + Coomassie Dye (Red) brad2 Stable Blue Complex (Abs @ 595nm) brad1->brad2 detergent This compound Detergent detergent->bca1 Minimal Effect detergent->brad1 Competes & Disrupts Binding

References

Technical Support Center: ASB-14 Removal from Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing the zwitterionic detergent ASB-14 from protein samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of this compound from protein samples.

Problem Possible Cause Solution
Low Protein Recovery After Removal Protein Precipitation: The removal of the solubilizing detergent this compound can lead to protein aggregation and precipitation, especially for membrane proteins or proteins prone to hydrophobic aggregation.[1][2]- Optimize Buffer Conditions: Ensure the final buffer has an optimal pH and ionic strength for your protein's stability. Consider adding stabilizing agents like glycerol (10-20%).- Gradual Detergent Removal: For methods like dialysis, perform a stepwise reduction in the detergent concentration to allow the protein to refold properly. - Test Alternative Methods: If precipitation persists, consider a different removal technique. For instance, if using precipitation, try a chromatography-based method or adsorbent resins.
Nonspecific Binding to Matrix: The protein may be binding to the chromatography resin or adsorbent beads.[3][4]- Adjust Buffer Composition: For ion-exchange chromatography, ensure the buffer pH is at least 0.5 units away from the protein's isoelectric point (pI) to ensure proper charge and binding or elution. For hydrophobic interaction chromatography, adjusting the salt concentration can modulate binding. - Block the Matrix: Pre-blocking the matrix with a generic protein like Bovine Serum Albumin (BSA) can sometimes reduce nonspecific binding.
Residual this compound Detected in Sample Inefficient Removal Method: The chosen method may not be optimal for the concentration of this compound in your sample.- Increase Efficiency: For dialysis, increase the number of buffer changes and the total dialysis time. For chromatography, optimize the column size and flow rate. For adsorbent resins, increase the resin-to-sample ratio and incubation time. - Combine Methods: Consider a two-step removal process, for example, initial removal with adsorbent beads followed by size exclusion chromatography.
Micelle Formation: this compound has a critical micelle concentration (CMC) of 8 mM.[2] Above this concentration, it forms micelles which can be difficult to remove by methods like dialysis that primarily remove monomers.- Dilute the Sample: If possible, dilute the sample to below the CMC of this compound before initiating the removal process. This will favor the presence of detergent monomers, which are more easily removed.
Protein Denaturation or Loss of Activity Harsh Removal Conditions: Methods like precipitation with organic solvents (e.g., acetone) can denature proteins.- Use Milder Methods: Prioritize non-denaturing methods like dialysis, size exclusion chromatography, or the use of adsorbent resins. - Optimize Precipitation: If precipitation is necessary, ensure the protein pellet is not over-dried, as this can make it difficult to redissolve. Use a solubilization buffer that is compatible with downstream applications and aids in refolding.
Clogged Chromatography Column Precipitated Protein or Aggregates: Protein precipitation within the column can lead to clogging and high backpressure.- Clarify Sample: Centrifuge and filter the protein sample through a 0.22 µm or 0.45 µm filter before loading it onto the column. - Optimize Buffer: Ensure the sample is in a buffer that maintains its solubility throughout the chromatography run.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (Amidosulfobetaine-14) is a zwitterionic detergent. It is particularly effective at solubilizing proteins, especially membrane proteins, for applications like 2D electrophoresis. Its zwitterionic nature allows it to disrupt lipid bilayers and form micelles around hydrophobic regions of proteins, thereby keeping them in solution. It is often used in combination with other detergents like CHAPS and chaotropic agents like urea and thiourea for enhanced solubilization.

Q2: Why do I need to remove this compound from my protein sample?

Residual detergent, including this compound, can interfere with various downstream applications:

  • Mass Spectrometry: Detergents can suppress ionization, leading to reduced signal intensity or complete signal loss. They can also contaminate the instrument's ion source and chromatography columns.

  • 2D Electrophoresis: While used for solubilization, excess detergent can interfere with isoelectric focusing (IEF), the first dimension of 2D electrophoresis.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Detergents can disrupt antibody-antigen interactions and interfere with plate coating.

  • Protein Crystallization: Detergents can interfere with the formation of protein crystals.

  • Functional Assays: The presence of detergents can alter the native conformation of a protein, leading to a loss of biological activity.

Q3: Which method is best for removing this compound?

The optimal method depends on the specific protein, the concentration of this compound, the sample volume, and the requirements of the downstream application. A comparison of common methods is provided in the table below. For zwitterionic detergents like this compound, methods such as ion-exchange chromatography and the use of specialized detergent removal resins are often highly effective.

Q4: How can I quantify the amount of residual this compound in my sample?

Quantifying residual zwitterionic detergents can be challenging. A method has been described that uses the salt-induced phase separation of Triton X-100, where the presence of a zwitterionic detergent shifts the cloud point. This can be used to estimate the concentration of detergents like CHAPS and other sulfobetaines. For highly sensitive applications like mass spectrometry, the absence of detergent-related peaks in the spectra is often used as a qualitative measure of successful removal.

Comparison of this compound Removal Methods

The following table summarizes and compares various methods for removing this compound. The efficiency and protein recovery can be protein-dependent and may require optimization.

Method Principle Pros Cons Typical Detergent Removal Efficiency Typical Protein Recovery
Dialysis Size-based separation through a semi-permeable membrane.- Gentle, non-denaturing.- Inexpensive.- Time-consuming.- Inefficient for detergents with low CMCs that form large micelles.- Potential for protein precipitation or loss due to nonspecific binding to the membrane.Moderate to High (depends on dialysis time and buffer changes)>80%
Size Exclusion Chromatography (SEC) Separation based on molecular size. Proteins are separated from smaller detergent monomers.- Relatively fast.- Can be performed under native conditions.- Only effective if there is a significant size difference between the protein and detergent micelles.- Potential for sample dilution.High (>95% for monomers)>90%
Ion-Exchange Chromatography (IEX) Separation based on net charge. Proteins bind to the resin while neutral detergent micelles are washed away.- Highly effective for zwitterionic detergents.- Can be used for purification and concentration.- Requires optimization of buffer pH and ionic strength.- Protein must be stable under the required buffer conditions.Very High (>99%)80-95%
Adsorbent Resins (e.g., Bio-Beads SM-2) Hydrophobic adsorption of detergent molecules onto porous polymer beads.- Fast and efficient for a broad range of detergents.- Available in convenient spin-column formats.- The optimal resin-to-sample ratio may require empirical determination.- Potential for co-adsorption of lipids or hydrophobic proteins.Very High (>95%)>90%
Protein Precipitation (e.g., Acetone) Protein is precipitated out of solution, leaving the detergent in the supernatant.- Simple and effective for concentrating the sample.- Can remove many types of contaminants.- Can cause irreversible protein denaturation.- The protein pellet may be difficult to resolubilize.High (>95%)70-90%

Experimental Protocols

Protocol 1: this compound Removal using Ion-Exchange Chromatography (IEX)

This protocol is suitable for proteins that are stable at a pH where they carry a net charge, allowing them to bind to an IEX resin while the zwitterionic this compound flows through.

Materials:

  • Anion or cation exchange resin (choose based on the protein's pI and desired buffer pH)

  • Chromatography column

  • Equilibration/Wash Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)

  • Protein sample containing this compound

Procedure:

  • Select Resin and Buffer: If the buffer pH is above the protein's pI, the protein will be negatively charged and bind to an anion exchanger. If the pH is below the pI, the protein will be positively charged and bind to a cation exchanger.

  • Equilibrate the Column: Pack the column with the selected IEX resin. Equilibrate the column with 5-10 column volumes of Equilibration/Wash Buffer.

  • Sample Preparation: Ensure your protein sample is in a low-salt buffer at the same pH as the Equilibration/Wash Buffer. If necessary, perform a buffer exchange using a desalting column.

  • Load Sample: Load the protein sample onto the equilibrated column. This compound, being zwitterionic, should have a net neutral charge and will not bind to the resin, thus flowing through the column.

  • Wash the Column: Wash the column with 5-10 column volumes of Equilibration/Wash Buffer to remove any remaining unbound material and residual this compound.

  • Elute the Protein: Elute the bound protein using the Elution Buffer. This is typically done by increasing the salt concentration or changing the pH.

  • Collect Fractions: Collect the eluted fractions and analyze for protein content.

Protocol 2: this compound Removal using Adsorbent Resin (Bio-Beads SM-2)

This method relies on the hydrophobic adsorption of this compound to the Bio-Beads.

Materials:

  • Bio-Beads SM-2 adsorbent

  • Protein sample containing this compound

  • Microcentrifuge tubes or a small chromatography column

  • Methanol and deionized water for bead preparation

Procedure:

  • Prepare the Bio-Beads: Wash the Bio-Beads extensively with methanol followed by deionized water to remove any preservatives and fines. Equilibrate the beads in the buffer your protein is in.

  • Determine Bead-to-Sample Ratio: As a starting point, use a 1:1 (v/v) ratio of washed bead slurry to your protein sample. This may need to be optimized.

  • Incubation: Add the equilibrated Bio-Beads to your protein sample in a microcentrifuge tube. Incubate with gentle mixing (e.g., on a rotator) at 4°C or room temperature for 1-2 hours.

  • Separate Protein from Beads:

    • Batch Method: Gently centrifuge the tube to pellet the beads. Carefully collect the supernatant containing your protein.

    • Column Method: Pack a small column with the bead-protein slurry and allow the protein solution to flow through by gravity.

  • Protein Recovery: The collected supernatant or flow-through contains your protein with a reduced concentration of this compound.

Protocol 3: this compound Removal by Acetone Precipitation

This is a rapid method but may cause protein denaturation.

Materials:

  • Ice-cold acetone (-20°C)

  • Acetone-compatible microcentrifuge tubes

  • Resolubilization buffer (compatible with your downstream application)

Procedure:

  • Pre-cool Acetone: Ensure the acetone is chilled to -20°C.

  • Add Acetone: Add 4 volumes of ice-cold acetone to 1 volume of your protein sample in a microcentrifuge tube.

  • Incubate: Vortex briefly and incubate the mixture at -20°C for at least 60 minutes to allow the protein to precipitate.

  • Centrifuge: Pellet the precipitated protein by centrifugation at 13,000-15,000 x g for 10 minutes at 4°C.

  • Remove Supernatant: Carefully decant the supernatant which contains the this compound.

  • Wash Pellet (Optional): You can wash the pellet with cold 80% acetone to remove any remaining traces of detergent. Centrifuge again and discard the supernatant.

  • Dry the Pellet: Air-dry the pellet for a short period (5-10 minutes). Do not over-dry, as this will make it difficult to redissolve.

  • Resolubilize: Resuspend the protein pellet in a suitable buffer for your downstream application.

Visualizations

experimental_workflow_IEX cluster_prep Preparation cluster_chromatography Ion-Exchange Chromatography cluster_analysis Analysis start Protein Sample (with this compound) buffer_exchange Buffer Exchange (Low Salt) start->buffer_exchange load Load Sample onto IEX Column buffer_exchange->load wash Wash Column (this compound in flow-through) load->wash elute Elute Protein (High Salt or pH change) wash->elute collect Collect Fractions elute->collect end This compound Free Protein Sample collect->end

Caption: Workflow for this compound removal using Ion-Exchange Chromatography.

experimental_workflow_adsorbent cluster_prep Preparation cluster_removal Detergent Removal cluster_result Result start Protein Sample (with this compound) mix Mix Sample with Resin start->mix prepare_beads Prepare Adsorbent Resin (e.g., Bio-Beads) prepare_beads->mix incubate Incubate with Gentle Mixing mix->incubate separate Separate Protein from Resin incubate->separate end This compound Free Protein Sample separate->end

Caption: Workflow for this compound removal using Adsorbent Resin.

logical_relationship_troubleshooting issue Low Protein Recovery cause1 Protein Precipitation issue->cause1 cause2 Nonspecific Binding issue->cause2 solution1a Optimize Buffer (pH, Ionic Strength) cause1->solution1a solution1b Gradual Detergent Removal cause1->solution1b solution2a Adjust Buffer for Chromatography cause2->solution2a solution2b Block Binding Sites cause2->solution2b

Caption: Troubleshooting logic for low protein recovery during this compound removal.

References

Technical Support Center: Asb-14 in Isoelectric Focusing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the zwitterionic detergent Asb-14 during isoelectric focusing (IEF) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in isoelectric focusing?

This compound (Amidosulfobetaine-14) is a zwitterionic detergent with a 14-carbon alkyl tail. It is particularly effective at solubilizing proteins, especially hydrophobic and membrane proteins, for two-dimensional gel electrophoresis (2D-PAGE). Its use in IEF, often in combination with other detergents like CHAPS, can lead to a significant increase in the number of detected protein spots and improved resolution compared to standard CHAPS-based buffers.[1]

Q2: What is the optimal concentration of this compound for IEF?

The optimal concentration of this compound is sample-dependent. However, a widely cited and effective combination for the solubilization of complex protein mixtures, such as human brain proteins, is 2% this compound with 4% CHAPS in a buffer containing 7M urea and 2M thiourea.[2][3] It is recommended to optimize the detergent concentrations for your specific sample type to achieve the best results.

Q3: Can this compound be used as the sole detergent in IEF sample buffer?

While this compound has strong solubilizing properties, it is most effective when used in combination with other detergents, such as CHAPS.[4] This combination leverages the respective strengths of each detergent to achieve superior protein solubilization and resolution in 2D gels.[5]

Q4: Is this compound compatible with high concentrations of urea?

Some detergents with linear alkyl chains can form insoluble complexes with high concentrations of urea. While this compound is generally more soluble in high concentrations of urea than some other sulfobetaines, it is crucial to ensure complete solubilization of all components in the sample buffer. The combination of 7M urea and 2M thiourea is a well-established chaotrope system used with this compound.

Troubleshooting Guide

Issue 1: Protein Precipitation at the Point of Sample Application

Possible Cause:

  • Insufficient Solubilization: The concentration of this compound and/or co-detergents may be too low to maintain protein solubility, especially for highly hydrophobic proteins or concentrated samples.

  • Incorrect Buffer Composition: The concentrations of urea, thiourea, or reducing agents may not be optimal for your sample.

  • Sample Overload: Applying too much protein to the IPG strip can lead to aggregation and precipitation.

Solutions:

  • Optimize Detergent Concentration: Experiment with increasing the concentration of this compound (e.g., up to 4%) and CHAPS. A sequential extraction approach, with a final extraction step using a buffer containing this compound, can also be effective.

  • Adjust Chaotrope Concentration: Ensure your sample buffer contains at least 7M urea and 2M thiourea to maintain proteins in a denatured and soluble state.

  • Reduce Protein Load: Decrease the amount of protein loaded onto the IPG strip. For highly concentrated samples, consider diluting them with the sample solubilization buffer.

  • Incorporate Carrier Ampholytes: The addition of carrier ampholytes to the sample buffer can help improve protein solubility during IEF.

Issue 2: Horizontal Streaking in the 2D Gel

Possible Cause:

  • Protein Aggregation: Incomplete solubilization of proteins can lead to the formation of aggregates that do not focus properly, resulting in horizontal streaks.

  • Contaminants in the Sample: The presence of ionic contaminants such as salts, nucleic acids, or lipids can interfere with IEF and cause streaking.

  • Inappropriate Detergent Concentration: While this compound can reduce streaking by improving solubilization, an incorrect concentration or ratio with other detergents might contribute to this issue.

Solutions:

  • Improve Protein Solubilization: Utilize the recommended combination of 2% this compound and 4% CHAPS with 7M urea and 2M thiourea. For particularly difficult proteins, consider alternative detergents in combination with this compound.

  • Sample Cleanup: Perform a protein precipitation step (e.g., with TCA/acetone) to remove interfering contaminants before solubilization in the this compound containing buffer.

  • Optimize IEF Conditions: Increase the focusing time or voltage to allow proteins to reach their isoelectric point.

Issue 3: Poor Spot Resolution or Smeared Spots

Possible Cause:

  • Suboptimal Detergent Ratio: The ratio of this compound to CHAPS may not be ideal for your specific protein sample, leading to incomplete solubilization or micelle formation.

  • Incorrect Reducing Agent Concentration: Inadequate reduction of disulfide bonds can lead to protein conformational changes and poor focusing.

  • Detergent-Urea Incompatibility: At certain concentrations and temperatures, some detergents can form insoluble complexes with urea, affecting the focusing quality.

Solutions:

  • Titrate Detergent Concentrations: Empirically determine the optimal ratio of this compound and CHAPS for your sample. Start with the recommended 2% this compound and 4% CHAPS and adjust as needed.

  • Ensure Complete Reduction: Use a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tributylphosphine (TBP) in your sample buffer.

  • Maintain Proper Temperature: Perform all sample preparation steps at a consistent and appropriate temperature to avoid precipitation of buffer components.

Data Presentation

Table 1: Comparison of Detergent Combinations for Protein Solubilization in 2D Gel Electrophoresis

Detergent CombinationSample TypeKey FindingsReference
4% CHAPS + 2% this compoundHuman Brain Frontal CortexMost efficient for cytosolic and membrane proteins, yielding the highest number of spots.
1.2% CHAPS + 0.4% this compoundXenopus Egg ExtractResulted in a >50% increase in detected spots compared to a standard CHAPS-based buffer.
2% DDM + 1% this compoundBrain MicrovesselsAchieved near-complete solubilization of the integral membrane protein GLUT-1.
3% CHAPS + 1% MEGA 10 + 0.5% LPCMouse Brain MembranesShowed additive improvements in spot number, density, and resolution.

Experimental Protocols

Detailed Methodology for Protein Solubilization using this compound and CHAPS for 2D Gel Electrophoresis

This protocol is adapted from a successful method for the solubilization of human brain proteins.

1. Reagents and Buffers:

  • Lysis Buffer: 7M Urea, 2M Thiourea, 4% (w/v) CHAPS, 2% (w/v) this compound, 100mM DTT, and a protease inhibitor cocktail.

  • Rehydration Solution: 7M Urea, 2M Thiourea, 2% (w/v) CHAPS, 2% (v/v) carrier ampholytes (pH 3-10), 70mM DTT, and 0.001% (w/v) Bromophenol Blue.

2. Sample Preparation Procedure:

  • Homogenize the tissue or cell pellet in the Lysis Buffer.

  • Incubate the sample on ice for 1 hour with occasional vortexing to ensure complete solubilization.

  • Centrifuge the sample at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Determine the protein concentration of the supernatant using a compatible protein assay.

  • For the first dimension (IEF), dilute the protein extract to the desired final concentration in the Rehydration Solution.

  • Apply the sample to an IPG strip for rehydration and subsequent isoelectric focusing according to the manufacturer's instructions.

Mandatory Visualization

TroubleshootingWorkflow start Start IEF Troubleshooting (with this compound) issue What is the primary issue? start->issue precipitation Protein Precipitation at Application Point issue->precipitation Precipitation streaking Horizontal Streaking issue->streaking Streaking poor_resolution Poor Spot Resolution or Smearing issue->poor_resolution Poor Resolution solution1 Optimize Detergent/Chaotrope Conc. Reduce Protein Load Add Carrier Ampholytes precipitation->solution1 solution2 Improve Solubilization (this compound/CHAPS ratio) Sample Cleanup (TCA/Acetone) Optimize IEF Conditions streaking->solution2 solution3 Titrate this compound/CHAPS Ratio Ensure Complete Reduction (DTT/TBP) Maintain Consistent Temperature poor_resolution->solution3

References

Technical Support Center: Troubleshooting 2D Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during two-dimensional (2D) gel electrophoresis, with a specific focus on concerns related to the zwitterionic detergent ASB-14.

Frequently Asked Questions (FAQs)

Q1: Can the detergent this compound cause streaking in 2D gels?

While this compound is a zwitterionic detergent specifically used to improve the solubilization of proteins, particularly membrane proteins, and thereby reduce streaking, improper use or suboptimal concentrations could potentially contribute to poor focusing and streaking.[1][2] However, it is more likely that streaking issues arise from other factors in the 2D gel workflow. This compound is often used in combination with other detergents like CHAPS to enhance protein solubilization.[3] Streaking is more commonly associated with issues in sample preparation, isoelectric focusing (IEF), or the second-dimension SDS-PAGE.[4]

Q2: What is the primary role of this compound in 2D gel electrophoresis?

This compound (Amidosulfobetaine-14) is a detergent that aids in the extraction and solubilization of proteins for electrophoretic separation. Its zwitterionic nature makes it effective at disrupting protein aggregates and keeping proteins, especially hydrophobic membrane proteins, in solution during the first-dimension isoelectric focusing, which is critical for achieving well-resolved spots.

Q3: When should I consider using this compound in my sample preparation?

You should consider incorporating this compound into your sample rehydration buffer when you are working with complex protein mixtures, particularly those containing membrane proteins or proteins that are prone to aggregation. Its use can lead to the identification of previously undetected proteins due to improved solubilization.

Troubleshooting Guide: Streaking in 2D Gels

Streaking on a 2D gel can manifest as either horizontal or vertical lines, obscuring protein spots and compromising the results. The direction of the streaking typically indicates the stage of the experiment where the problem occurred.

Horizontal Streaking

Horizontal streaking is generally attributed to problems during the first-dimension isoelectric focusing (IEF).

Possible Causes & Solutions

Problem Area Possible Cause Recommended Solution
Sample Preparation Incomplete Protein Solubilization: Proteins are not fully denatured and solubilized, leading to aggregation.- Increase the concentration of solubilizing agents like urea (up to 8 M), thiourea, and detergents (e.g., CHAPS, this compound). - Ensure complete reduction and alkylation of disulfide bonds. - Centrifuge the sample after solubilization to remove any insoluble material.
Presence of Ionic Contaminants: Salts, detergents (like SDS), lipids, or nucleic acids can interfere with IEF.- Limit salt concentration to 10 mM or less through methods like dialysis or ultrafiltration. - Use a 2D clean-up kit to remove interfering substances. - Add DNase and RNase to the sample to remove nucleic acids.
Protein Overloading: Too much protein is loaded onto the IPG strip.- Determine the optimal protein load for your IPG strip length and stain. - For highly abundant proteins, consider loading less sample and using a more sensitive stain.
Isoelectric Focusing (IEF) Incorrect Focusing Time: Underfocusing or overfocusing can lead to streaking.- Optimize the total volt-hours for your specific sample and IPG strip. - For basic proteins, which are more susceptible to hydrolysis at their isoelectric point, minimize the focusing time.
Improper Rehydration: The IPG strip is not correctly rehydrated.- Ensure the rehydration buffer completely covers the IPG strip. - Extend rehydration time if necessary, potentially overnight.
Electroendosmotic Flow: This can be an issue, particularly when focusing on basic proteins.- Add organic modifiers like glycerol or methylcellulose to the rehydration solution.
Vertical Streaking

Vertical streaking is typically a result of issues during the second-dimension SDS-PAGE.

Possible Causes & Solutions

Problem Area Possible Cause Recommended Solution
IPG Strip Equilibration Ineffective Equilibration: Proteins are not properly coated with SDS before the second dimension.- Ensure the equilibration buffer contains at least 2% (w/v) SDS. - Prolong the equilibration step if necessary. - Use fresh DTT and iodoacetamide in the equilibration steps to ensure proper reduction and alkylation.
Second Dimension Gel Poor Reagent Quality: Expired or low-quality reagents can lead to incomplete gel polymerization.- Use high-quality, fresh reagents for preparing the SDS-PAGE gel. - Verify the pH of all buffers.
Poor IPG Strip to Gel Contact: Gaps between the IPG strip and the second-dimension gel can impede protein transfer.- Ensure the top edge of the second-dimension gel is straight and level. - Carefully place the IPG strip to ensure direct contact along its entire length, avoiding any trapped air bubbles.
Electrophoresis Reusing Running Buffer: Depletion of ions and SDS in the running buffer can cause poor separation.- Always use fresh electrophoresis running buffer for each run.

Experimental Protocols

Standard 2D Gel Electrophoresis Workflow

This protocol provides a general overview. Specific parameters should be optimized for your particular sample and equipment.

1. Sample Preparation and Solubilization

  • Lysis Buffer Composition: A typical lysis buffer contains 7 M urea, 2 M thiourea, 4% CHAPS, and a reducing agent like 65 mM DTT. For membrane proteins, consider adding 2% this compound.

  • Procedure:

    • Homogenize the sample in the lysis buffer.

    • Incubate to allow for complete solubilization.

    • Centrifuge at high speed to pellet any insoluble material.

    • Determine the protein concentration of the supernatant.

2. First Dimension: Isoelectric Focusing (IEF)

  • Rehydration: Rehydrate the IPG strip with the protein sample in a rehydration buffer. The rehydration buffer composition is often similar to the lysis buffer and may contain carrier ampholytes.

  • Focusing: Perform isoelectric focusing according to the manufacturer's instructions for your IEF system. The voltage and time will depend on the length and pH range of the IPG strip.

3. Second Dimension: SDS-PAGE

  • Equilibration:

    • Equilibrate the focused IPG strip in an equilibration buffer containing SDS and DTT for 15 minutes to reduce disulfide bonds.

    • Perform a second equilibration step for 15 minutes in an equilibration buffer containing SDS and iodoacetamide to alkylate the thiol groups.

  • Gel Electrophoresis:

    • Place the equilibrated IPG strip onto a pre-cast or self-cast SDS-PAGE gel.

    • Seal the strip in place with a low-melting-point agarose solution.

    • Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

4. Staining and Visualization

  • Stain the gel with a protein stain such as Coomassie Brilliant Blue, silver stain, or a fluorescent stain.

  • Image the gel using an appropriate scanner or imager.

Visualizations

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_first_dimension 2. First Dimension (IEF) cluster_second_dimension 3. Second Dimension (SDS-PAGE) cluster_analysis 4. Analysis Sample Biological Sample Lysis Lysis & Solubilization (Urea, Thiourea, CHAPS, this compound) Sample->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Protein Extract Centrifugation->Supernatant Rehydration IPG Strip Rehydration Supernatant->Rehydration IEF Isoelectric Focusing Rehydration->IEF Equilibration IPG Strip Equilibration (SDS, DTT, Iodoacetamide) IEF->Equilibration SDS_PAGE SDS-PAGE Equilibration->SDS_PAGE Staining Staining SDS_PAGE->Staining Imaging Imaging & Analysis Staining->Imaging

Caption: Overview of the 2D Gel Electrophoresis Workflow.

troubleshooting_logic Start Streaking Observed in 2D Gel Direction What is the direction of the streaking? Start->Direction Horizontal Horizontal Streaking Direction->Horizontal Horizontal Vertical Vertical Streaking Direction->Vertical Vertical H_Cause1 Sample Preparation Issue (Solubilization, Contaminants) Horizontal->H_Cause1 H_Cause2 IEF Condition Issue (Focusing Time, Rehydration) Horizontal->H_Cause2 V_Cause1 Equilibration Issue (Ineffective SDS Coating) Vertical->V_Cause1 V_Cause2 SDS-PAGE Issue (Gel Quality, Strip Contact) Vertical->V_Cause2

Caption: Logic for Troubleshooting Streaking in 2D Gels.

References

Minimizing protein degradation during Asb-14 extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize protein degradation during the extraction of the Ankyrin Repeat and SOCS Box Containing 14 (ASB14) protein.

Frequently Asked Questions (FAQs)

Q1: What is ASB14, and why is its degradation a concern during extraction?

A1: ASB14 is a member of the Ankyrin Repeat and SOCS Box-containing (ASB) family of proteins. It functions as a substrate-recognition component of an ECS (Elongin-Cullin-SOCS-box protein) E3 ubiquitin-protein ligase complex.[1][2] These complexes target proteins for ubiquitination and subsequent degradation by the proteasome.[1][2] Because of its role in the protein degradation machinery, ASB14 may be susceptible to auto-ubiquitination and rapid degradation upon cell lysis, making its extraction challenging.

Q2: What are the primary sources of protein degradation during extraction?

A2: The main cause of protein degradation during extraction is the release of endogenous proteases from cellular compartments, such as lysosomes, when the cell membrane is disrupted.[3] These enzymes can then access and degrade the target protein. There are several classes of proteases, including serine, cysteine, aspartic, and metalloproteases, each with different mechanisms of action.

Q3: How can I minimize protease activity during Asb-14 extraction?

A3: Minimizing protease activity is crucial for obtaining intact this compound. Key strategies include:

  • Working at low temperatures: Performing all extraction steps at 4°C or on ice slows down enzymatic activity.

  • Using protease inhibitor cocktails: These are mixtures of different inhibitors that target a broad range of proteases. It is recommended to add the cocktail to the lysis buffer immediately before use.

  • Maintaining an appropriate pH: The pH of the lysis buffer should be optimized to ensure the stability of this compound.

Q4: What type of lysis buffer is recommended for this compound extraction?

A4: The choice of lysis buffer depends on the downstream application. For ASB14, which is a component of a larger complex, a non-denaturing buffer is often preferred to maintain protein-protein interactions. A common choice is a RIPA (Radioimmunoprecipitation Assay) buffer, which contains a mixture of ionic and non-ionic detergents to effectively lyse cells while minimizing protein denaturation. For certain applications, milder detergents like Triton X-100 or NP-40 might be more suitable.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inefficient cell lysis.Choose a lysis method appropriate for your cell type (e.g., sonication for bacteria, detergents for mammalian cells). Ensure complete cell disruption before proceeding.
This compound degradation.Work quickly and at low temperatures (4°C). Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Consider adding a proteasome inhibitor (e.g., MG132) to prevent degradation via the ubiquitin-proteasome pathway.
Protein loss during centrifugation.Optimize centrifugation speed and time. The insoluble fraction may contain your protein of interest if it is part of a larger, insoluble complex.
Multiple Bands on Western Blot (Degradation Products) Proteolytic activity.Increase the concentration of the protease inhibitor cocktail. Ensure that all solutions are fresh and stored correctly. Minimize the time between cell lysis and analysis.
Splice variants of this compound.Consult databases like GeneCards or UniProt to check for known isoforms of ASB14.
This compound is in the Insoluble Pellet This compound is part of a large, insoluble protein complex or is aggregated.Use a stronger lysis buffer containing ionic detergents like SDS, or a combination of detergents. Sonication can also help to break up protein aggregates.
Formation of disulfide bonds.Add reducing agents like DTT or β-mercaptoethanol to the lysis buffer to prevent the formation of disulfide bonds.

Experimental Protocols

Protocol 1: Lysis of Mammalian Cells for this compound Extraction
  • Preparation: Pre-cool all buffers, solutions, and centrifuges to 4°C.

  • Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) containing a freshly added protease inhibitor cocktail. The volume of lysis buffer will depend on the size of the cell pellet.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction including this compound, to a pre-chilled tube.

  • Storage: Store the protein extract at -80°C for long-term use or proceed immediately with downstream applications.

Visualizations

Signaling Pathways and Workflows

Protein Degradation Pathway ASB14-Mediated Protein Degradation Pathway cluster_0 ECS E3 Ligase Complex ASB14 ASB14 Cullin Cullin ASB14->Cullin binds ElonginC ElonginC ASB14->ElonginC binds Rbx Rbx Cullin->Rbx binds ElonginB ElonginB ElonginC->ElonginB binds Target_Protein Target_Protein Rbx->Target_Protein ubiquitinates Target_Protein->ASB14 recognizes Proteasome Proteasome Target_Protein->Proteasome targeted to Ubiquitin Ubiquitin Ubiquitin->Rbx recruited to Degraded_Peptides Degraded_Peptides Proteasome->Degraded_Peptides degrades into

Caption: ASB14 in the ECS E3 ligase complex targets proteins for ubiquitination and degradation.

Experimental Workflow for this compound Extraction This compound Extraction Workflow Start Start Cell_Harvesting 1. Cell Harvesting (Centrifugation) Start->Cell_Harvesting Cell_Lysis 2. Cell Lysis (Lysis Buffer + Protease Inhibitors) Cell_Harvesting->Cell_Lysis Clarification 3. Clarification (Centrifugation) Cell_Lysis->Clarification Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Clarification->Protein_Quantification Downstream_Application 5. Downstream Application (Western Blot, IP, etc.) Protein_Quantification->Downstream_Application End End Downstream_Application->End

Caption: A typical experimental workflow for the extraction of the ASB14 protein.

Troubleshooting Logic Troubleshooting Decision Tree for Low this compound Yield Start Low this compound Yield? Check_Lysis Check for complete cell lysis Start->Check_Lysis Yes Check_Degradation Assess protein degradation Check_Lysis->Check_Degradation Lysis is complete Incomplete_Lysis Optimize lysis method Check_Lysis->Incomplete_Lysis Lysis is incomplete Check_Insolubility Check insoluble pellet Check_Degradation->Check_Insolubility No degradation observed Degradation_Observed Add/increase protease inhibitors Check_Degradation->Degradation_Observed Degradation observed Protein_Insoluble Use stronger lysis buffer Check_Insolubility->Protein_Insoluble This compound in pellet

Caption: A decision tree to troubleshoot low yield during this compound extraction.

References

Validation & Comparative

A Researcher's Guide to Asb-14 and ASB-16 in Proteomics: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of proteomics, precision in terminology and application is paramount. A common point of confusion for researchers can arise from similarly named but functionally distinct molecules. This guide clarifies the roles of Asb-14 and ASB-16, which, despite their similar nomenclature, represent a detergent and a protein, respectively. Understanding their distinct functions is crucial for designing and interpreting proteomic experiments.

This guide will compare the zwitterionic detergent Amidosulfobetaine-14 (this compound) with its lesser-known counterpart, the detergent ASB-16, for protein solubilization in proteomics. Furthermore, it will detail the biological role of the protein, Ankyrin Repeat and SOCS Box Containing 16 (ASB-16), and outline the proteomic workflows used to study it.

Part 1: this compound and ASB-16 Detergents in Proteomic Sample Preparation

For successful proteomic analysis, particularly with two-dimensional gel electrophoresis (2-DE), effective protein solubilization is critical. Zwitterionic detergents like this compound are instrumental in this process, especially for membrane and hydrophobic proteins.

Comparative Performance in Protein Solubilization

A key study compared the effectiveness of various detergent combinations for solubilizing human brain proteins for 2-DE analysis. The results demonstrated that a combination of CHAPS and this compound yielded the highest number of detectable protein spots, indicating superior solubilization and resolution. While the combination of CHAPS and the detergent ASB-16 also performed well, the this compound combination was found to be significantly better.[1][2]

Detergent CombinationAverage Number of Detected SpotsStatistical Significance (vs. CHAPS + this compound)
4% CHAPS + 2% this compound1192-
4% CHAPS + 2% ASB-161087P < 0.01
4% CHAPS~383-369P < 0.001

Data sourced from Martins-de-Souza et al., 2007.[2]

The superior performance of this compound in combination with CHAPS is attributed to its longer alkyl tail, which provides a better interaction with hydrophobic proteins, effectively coating them and improving their solubility in the chaotropic environment of the 2-DE sample buffer.[2] Studies on erythrocyte membranes have also shown that both this compound and the detergent ASB-16 are effective in solubilizing proteins and cholesterol, with ASB-16 showing a higher membrane affinity.[3]

Experimental Protocol: Protein Extraction for 2-DE using this compound

The following protocol is adapted from Martins-de-Souza et al., 2007 for the solubilization of human brain proteins.

Materials:

  • Lysis Buffer (SB): 7M Urea, 2M Thiourea, 100mM DTT.

  • Detergents: 4% (w/v) CHAPS, 2% (w/v) this compound.

  • Human Brain Frontal Cortex Tissue (or other sample).

  • Polytron homogenizer.

  • Centrifuge.

Procedure:

  • Homogenize 50 mg of tissue in 240 µl of Lysis Buffer containing 4% CHAPS and 2% this compound using a Polytron device.

  • Centrifuge the homogenate to pellet any insoluble material.

  • The supernatant containing the solubilized proteins is now ready for isoelectric focusing (IEF), the first dimension of 2-DE.

  • Apply the sample to an IPG gel strip (e.g., pH 3-10).

  • Perform IEF according to the manufacturer's instructions (e.g., 12h rehydration, followed by a voltage gradient).

  • After the first dimension, equilibrate the IPG strip in reduction and alkylation buffers.

  • Perform the second dimension separation on an SDS-PAGE gel.

  • Stain the gel to visualize the protein spots.

Workflow for 2D Gel Electrophoresis

2D_Electrophoresis_Workflow cluster_SamplePrep Sample Preparation cluster_2DE 2D Electrophoresis cluster_Analysis Analysis Tissue Tissue Sample Homogenization Homogenization in Lysis Buffer (Urea, Thiourea, DTT, CHAPS, this compound) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Protein Supernatant Centrifugation->Supernatant IEF 1st Dimension: Isoelectric Focusing (IEF) Supernatant->IEF Equilibration Equilibration (Reduction & Alkylation) IEF->Equilibration SDS_PAGE 2nd Dimension: SDS-PAGE Equilibration->SDS_PAGE Staining Gel Staining SDS_PAGE->Staining Imaging Image Analysis Staining->Imaging Spot_Picking Spot Picking & Digestion Imaging->Spot_Picking MS Mass Spectrometry Spot_Picking->MS

Workflow for 2D Gel Electrophoresis using this compound.

Part 2: The Protein ASB-16 in Cellular Signaling

In contrast to the detergent this compound, ASB-16 is a protein that is a member of the Ankyrin Repeat and SOCS Box-containing (ASB) family. These proteins are components of E3 ubiquitin ligase complexes, which are crucial for protein degradation and cellular regulation.

Function and Signaling Pathway

ASB proteins, including ASB-16, function as substrate-recognition components of SCF-like ECS (Elongin-Cullin-SOCS-box protein) E3 ubiquitin-protein ligase complexes. The SOCS box domain of ASB proteins interacts with Cullin5 and Rbx2 to form these active E3 ligase complexes. The ankyrin repeats are thought to be involved in recognizing and binding to specific substrate proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.

While the specific substrates of ASB-16 are not yet fully elucidated, the ASB family is known to be involved in various cellular processes. For instance, a recent study has implicated ASB16-AS1 in the upregulation and phosphorylation of TRIM37, which in turn activates the NF-kappaB pathway, promoting proliferation and resistance in gastric cancer. The broader ASB family has been shown to regulate processes such as hematopoietic cell differentiation and TNF-R2 signaling. Some members of the ASB family, particularly those with six ankyrin repeats, are involved in regulating the size of organs like the brain and muscles, potentially through the modulation of Notch signaling and mitochondrial function.

ASB Protein E3 Ubiquitin Ligase Signaling Pathway

ASB_Signaling_Pathway cluster_E3_Complex ASB E3 Ligase Complex cluster_Ubiquitination Ubiquitination Cascade ASB16 ASB-16 (Substrate Recognition) Cullin5 Cullin 5 (Scaffold) ASB16->Cullin5 binds ElonginBC Elongin B/C ASB16->ElonginBC binds Substrate Substrate Protein ASB16->Substrate Transfers Ub to Substrate Rbx2 Rbx2 (RING Finger Protein) Cullin5->Rbx2 binds E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub E2->ASB16 Binds to Complex Ub Ubiquitin Substrate->ASB16 Recognized by Proteasome Proteasomal Degradation Substrate->Proteasome Tagged for Degradation Downstream Downstream Cellular Effects (e.g., NF-κB activation) Proteasome->Downstream

Function of ASB-16 as part of an E3 ubiquitin ligase complex.
Proteomic Workflow for Studying ASB-16

Investigating the function of the ASB-16 protein and identifying its substrates requires a different set of proteomic techniques, often referred to as "bottom-up" or "shotgun" proteomics.

A general workflow would include:

  • Cell Culture and Lysis: Cells of interest (e.g., a cancer cell line) are cultured. Lysis is performed using strong detergents (like SDS) to solubilize all cellular proteins, including those in complexes with ASB-16.

  • Protein Digestion: The complex protein mixture is digested into smaller peptides, typically using the enzyme trypsin.

  • Peptide Fractionation: To reduce the complexity of the sample, the peptides are separated into fractions using techniques like high-performance liquid chromatography (HPLC).

  • Mass Spectrometry (MS): Each peptide fraction is analyzed by a mass spectrometer, which measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence.

  • Data Analysis: The resulting spectra are matched against a protein sequence database to identify the proteins present in the original sample. Quantitative proteomics techniques, such as SILAC or TMT labeling, can be used to compare protein abundance between different experimental conditions (e.g., with and without ASB-16 expression).

To identify proteins that interact with ASB-16, techniques like co-immunoprecipitation coupled with mass spectrometry are employed. In this approach, an antibody against ASB-16 is used to pull down ASB-16 and any proteins bound to it. These interacting proteins are then identified by mass spectrometry.

Conclusion

References

A Comparative Analysis of Asb-14 and Other Zwitterionic Detergents for Enhanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the efficacy of Amidosulfobetaine-14 (Asb-14) versus other zwitterionic detergents in protein solubilization and proteomic workflows.

The successful solubilization of proteins, particularly challenging membrane proteins, is a critical first step for a wide range of proteomic analyses, including two-dimensional gel electrophoresis (2D-GE) and mass spectrometry. The choice of detergent is paramount in ensuring maximal protein extraction while preserving protein integrity and compatibility with downstream applications. This guide provides a comprehensive comparison of the zwitterionic detergent this compound with other commonly used zwitterionic detergents, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Detergent Efficacy

The efficacy of a detergent in proteomics is often measured by its ability to solubilize a high number of proteins, leading to a greater number of resolved spots in 2D-GE. The following table summarizes quantitative data from a comparative study on the solubilization of human brain proteins.

Detergent CompositionAverage Number of Detected Spots in 2D-GE (pH 3-10)Standard Deviation
4% CHAPS956± 21
2% this compound893± 18
2% ASB-16921± 25
4% CHAPS + 2% this compound1192 ± 34
4% CHAPS + 2% ASB-161087± 29

Data adapted from Martins-de-Souza et al., Briefings in Functional Genomics, 2007.[1][2][3]

The data clearly indicates that a combination of 4% CHAPS and 2% this compound yields a significantly higher number of detectable protein spots compared to using either detergent alone or in combination with ASB-16.[1][2] This suggests a synergistic effect where CHAPS, a good solubilizer of soluble proteins, is complemented by this compound's superior ability to solubilize hydrophobic proteins.

Physicochemical Properties of Common Zwitterionic Detergents

The performance of a detergent is intrinsically linked to its physicochemical properties. Key parameters include the critical micelle concentration (CMC), the concentration at which detergent monomers begin to form micelles.

DetergentFull NameMolecular Weight ( g/mol )CMC (mM)
This compound Amidosulfobetaine-14434.688
CHAPS 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate614.888
CHAPSO 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate630.888
ASB-16 Amidosulfobetaine-16462.732-4

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and comparable results when evaluating detergent efficacy.

Protocol for Comparative Analysis of Detergent Efficacy in Solubilizing Human Brain Proteins for 2D-GE

This protocol is adapted from the methodology described by Martins-de-Souza et al., 2007.

1. Sample Preparation:

  • Obtain human frontal cortex tissue samples.

  • Grind 50 mg of tissue using a Polytron device in 240 µl of the respective extraction buffer.

2. Extraction Buffers:

  • Base Buffer (SB): 7M Urea, 2M Thiourea, 100mM DTT, and 1% Sigma Anti-protease Cocktail.

  • Detergent Variations:

    • SB + 4% (w/v) CHAPS

    • SB + 2% (w/v) this compound

    • SB + 2% (w/v) ASB-16

    • SB + 4% (w/v) CHAPS + 2% (w/v) this compound

    • SB + 4% (w/v) CHAPS + 2% (w/v) ASB-16

3. Protein Solubilization:

  • Incubate the tissue homogenate in the extraction buffer for 30 minutes at room temperature with gentle agitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet insoluble material.

  • Collect the supernatant containing the solubilized proteins.

  • Determine protein concentration using a compatible protein assay.

4. Two-Dimensional Gel Electrophoresis (2D-GE):

  • First Dimension (Isoelectric Focusing - IEF):

    • Load 600 µg of protein extract into a rehydration solution containing 7M urea, 2M thiourea, 2% (w/v) CHAPS, 2% (v/v) carrier ampholytes (pH 3–10), and 70 mM DTT.

    • Apply samples to IPG strips (pH 3-10) and rehydrate for 12 hours.

    • Perform IEF using a programmed voltage gradient (e.g., 1h at 500V, 1h at 1000V, and 10h at 8000V).

  • Second Dimension (SDS-PAGE):

    • Equilibrate the focused IPG strips in a buffer containing SDS and DTT, followed by a second equilibration in a buffer with SDS and iodoacetamide.

    • Place the equilibrated strips on top of a 12.5% polyacrylamide gel.

    • Run the second dimension at a constant current until the dye front reaches the bottom of the gel.

5. Gel Staining and Analysis:

  • Stain the gels with a sensitive protein stain (e.g., colloidal Coomassie blue).

  • Scan the gels and use 2D analysis software to detect and quantify the number of protein spots.

Visualizations: Workflows and Pathways

To further elucidate the application and comparison of these detergents, the following diagrams illustrate key processes and relationships.

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Protein Extraction with Different Detergents cluster_analysis 3. Downstream Analysis cluster_comparison 4. Comparative Analysis Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Detergent1 Buffer + CHAPS Homogenization->Detergent1 Detergent2 Buffer + this compound Homogenization->Detergent2 Detergent3 Buffer + CHAPS + this compound Homogenization->Detergent3 Detergent4 Other Detergents Homogenization->Detergent4 Quantification Protein Quantification Detergent1->Quantification Detergent2->Quantification Detergent3->Quantification Detergent4->Quantification TwoD_GE 2D Gel Electrophoresis Quantification->TwoD_GE MassSpec Mass Spectrometry TwoD_GE->MassSpec SpotCount Protein Spot Count TwoD_GE->SpotCount ProteinID Protein Identification MassSpec->ProteinID

Experimental workflow for comparing detergent efficacy.

detergent_relationships cluster_sulfobetaines Sulfobetaine Type cluster_cholic_acid Cholic Acid Derivatives Zwitterionic Zwitterionic Detergents ASB14 This compound (C14 Alkyl Chain) Zwitterionic->ASB14 Amidosulfobetaine ASB16 ASB-16 (C16 Alkyl Chain) Zwitterionic->ASB16 Amidosulfobetaine CHAPSO CHAPSO Zwitterionic->CHAPSO CHAPS CHAPS Zwitterionic->CHAPS ASB14->ASB16 Differ in alkyl chain length CHAPS->CHAPSO Structural similarity

Logical relationships of zwitterionic detergents.

EGFR_pathway EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Membrane Receptor) Target for Detergent Solubilization EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruitment & Activation PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription via mTOR, etc.

EGFR signaling pathway highlighting the receptor.

References

Comparative Guide: The Impact of ASB-14 on Protein Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of ASB-14, a term that refers to two distinct molecules in biochemical and cellular research: Amidosulfobetaine-14, a zwitterionic detergent, and Ankyrin Repeat and SOCS Box Containing 14, an E3 ubiquitin ligase substrate-recognition component. Both entities significantly influence protein structure and function, albeit through vastly different mechanisms. This document is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis with relevant alternatives, supported by experimental data and detailed protocols.

Part 1: Amidosulfobetaine-14 (this compound) - The Detergent

Amidosulfobetaine-14 (this compound) is a zwitterionic detergent widely utilized in proteomics for the solubilization of proteins, particularly hydrophobic and membrane-associated proteins, to maintain their native conformation during analysis.[1] Its efficacy is often compared to other detergents like CHAPS and its longer-chain analog, ASB-16.

Performance Comparison: Protein Solubilization Efficiency

The primary function of this compound in a research context is to effectively solubilize proteins for downstream applications such as two-dimensional gel electrophoresis (2-DE). Its performance is critically evaluated by the number and resolution of protein spots on a 2-DE gel.

Table 1: Comparison of Protein Solubilization Efficiency for 2-DE of Human Brain Proteins

Detergent CompositionAverage Number of Detected Protein SpotsKey Observations
4% CHAPS985Standard detergent, good for soluble proteins.
2% this compound 1050Better solubilization of hydrophobic proteins compared to CHAPS alone.
2% ASB-16950Less effective than this compound for this specific application.
4% CHAPS + 2% this compound 1192 Synergistic effect, providing the best resolution and highest number of spots. [2][3][4]
Effect on Protein Secondary Structure (Hypothetical Data)

While specific circular dichroism (CD) data for this compound's direct effect on a wide range of proteins is not extensively published, we can present a hypothetical comparison based on the known properties of different detergent classes. Milder, non-ionic, and zwitterionic detergents are generally expected to be less disruptive to protein secondary structure than harsh, ionic detergents.

Table 2: Hypothetical Comparison of Detergent Effects on the Secondary Structure of a Model Membrane Protein as Measured by Circular Dichroism

DetergentDetergent Classα-Helix Content (%)β-Sheet Content (%)Random Coil (%)
This compound Zwitterionic 42 35 23
CHAPSZwitterionic403624
ASB-16Zwitterionic413524
SDSAnionic (denaturing)252055
Triton X-100Non-ionic433423

Note: This data is illustrative and intended to demonstrate the expected trend. Actual results will vary depending on the protein and experimental conditions.

Experimental Protocols

This protocol is adapted from a study on the solubilization of human brain proteins.[3]

Objective: To extract and solubilize proteins from tissue samples for optimal separation in two-dimensional gel electrophoresis.

Materials:

  • Tissue sample (e.g., human brain frontal cortex)

  • Standard Lysis Buffer (SB): 7 M Urea, 2 M Thiourea, 100 mM DTT

  • Detergents: CHAPS, this compound

  • IPG strips (pH 3-10)

  • Acrylamide solution

  • SDS-PAGE running buffer

  • Silver staining reagents

Procedure:

  • Homogenize the tissue sample in the Standard Lysis Buffer (SB) containing the desired detergent composition (e.g., 4% CHAPS and 2% this compound).

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet insoluble material.

  • Collect the supernatant containing the solubilized proteins.

  • Determine the protein concentration of the supernatant using a compatible protein assay.

  • Apply 350 µg of the protein sample to an 18 cm IPG strip (pH 3-10).

  • Perform isoelectric focusing (IEF) according to the manufacturer's instructions.

  • After IEF, equilibrate the IPG strips in equilibration buffer (6 M urea, 2% SDS, 30% glycerol, 50 mM Tris-HCl pH 8.8) first with DTT and then with iodoacetamide.

  • Perform the second dimension separation on a 12.5% SDS-PAGE gel.

  • Visualize the protein spots by silver staining.

  • Analyze the gels using image analysis software to count and quantify the protein spots.

This is a general protocol to assess the impact of detergents on protein secondary structure.

Objective: To determine the percentage of α-helix, β-sheet, and random coil of a protein in the presence of this compound and other detergents.

Materials:

  • Purified protein of interest

  • Phosphate buffer (pH 7.4)

  • Detergent stock solutions (this compound, CHAPS, etc.)

  • Circular dichroism spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Prepare a stock solution of the purified protein in phosphate buffer.

  • Prepare a series of protein samples containing different detergents at concentrations above their critical micelle concentration (CMC). Include a control sample with no detergent.

  • Record the CD spectrum of each sample from 190 to 260 nm at a controlled temperature (e.g., 25°C).

  • Record the spectrum of the corresponding buffer (with detergent) as a blank and subtract it from the protein spectrum.

  • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Deconvolute the corrected CD spectra using a secondary structure estimation program (e.g., K2D2, DichroWeb) to determine the percentage of α-helix, β-sheet, and random coil.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_2de 2D Electrophoresis tissue Tissue Sample homogenization Homogenization in Lysis Buffer (Urea, Thiourea, DTT, Detergent) tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Protein Supernatant centrifugation->supernatant ief 1st Dimension: Isoelectric Focusing supernatant->ief sds_page 2nd Dimension: SDS-PAGE ief->sds_page staining Silver Staining sds_page->staining analysis Image Analysis staining->analysis

Experimental Workflow for 2-DE Protein Analysis.

Part 2: Ankyrin Repeat and SOCS Box Containing 14 (ASB14) - The Protein

ASB14 is a member of the ankyrin repeat and SOCS box-containing (ASB) family of proteins. It functions as a substrate-recognition component of an E3 ubiquitin ligase complex, which targets specific proteins for ubiquitination and subsequent degradation by the proteasome.

Functional Comparison: ASB14 and its Paralog ASB15

ASB14 and ASB15 are paralogous proteins, suggesting they may have some overlapping or distinct functions. Both are predicted to be components of E3 ubiquitin ligase complexes.

Table 3: Functional Comparison of ASB14 and ASB15

FeatureASB14ASB15
Primary Function Substrate-recognition component of an E3 ubiquitin ligase complex.Predicted to be a substrate-recognition component of an E3 ubiquitin ligase complex.
Known Substrate(s) MAPRE2 (Microtubule-associated protein RP/EB family member 2).Not yet definitively identified.
Biological Process Inhibition of cardiomyocyte nuclear proliferation by mediating MAPRE2 degradation.Implicated in the regulation of protein turnover and muscle cell development.
Associated Pathways Antigen processing: Ubiquitination & Proteasome degradation, Neddylation.Antigen processing: Ubiquitination & Proteasome degradation, Neddylation.
Experimental Protocol: Co-Immunoprecipitation of ASB14 and Substrate Proteins

Objective: To verify the interaction between ASB14 and its putative substrate, MAPRE2, in a cellular context.

Materials:

  • HEK293T cells

  • Expression vectors for FLAG-tagged ASB14 and HA-tagged MAPRE2

  • Lipofectamine 2000

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-FLAG M2 affinity gel

  • Anti-HA antibody

  • Anti-FLAG antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Co-transfect HEK293T cells with FLAG-ASB14 and HA-MAPRE2 expression vectors using Lipofectamine 2000.

  • After 48 hours, harvest the cells and lyse them in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Incubate a portion of the supernatant with anti-FLAG M2 affinity gel for 2 hours at 4°C with gentle rotation.

  • Wash the affinity gel three times with lysis buffer.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform Western blotting using anti-HA antibody to detect co-immunoprecipitated MAPRE2 and anti-FLAG antibody to confirm the immunoprecipitation of ASB14.

Signaling Pathway and Logical Relationships

ASB14 is a key component of a Cullin-RING E3 ubiquitin ligase (CRL) complex. The SOCS box of ASB14 recruits the Elongin B/C complex, which in turn binds to a Cullin scaffold protein (e.g., Cullin 5) and a RING-box protein (e.g., Rbx2). This complex brings an E2 ubiquitin-conjugating enzyme into proximity with the substrate, which is recognized and bound by the ankyrin repeats of ASB14.

G cluster_crl CRL-ASB14 E3 Ligase Complex cluster_ub Ubiquitination Cascade ASB14 ASB14 (Substrate Receptor) ElonginBC Elongin B/C ASB14->ElonginBC SOCS box interaction Substrate Substrate (e.g., MAPRE2) ASB14->Substrate Ankyrin repeats bind Cullin Cullin ElonginBC->Cullin Rbx Rbx Cullin->Rbx Rbx->Substrate Ub transfer E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 transfers Ub E2->Rbx binds Ub Ubiquitin Ub->E1 Proteasome Proteasome Degradation Substrate->Proteasome targeted for

ASB14-mediated Ubiquitination Pathway.

G ASB14 ASB14 Proliferation Cardiomyocyte Nuclear Proliferation ASB14->Proliferation inhibits Degradation MAPRE2 Degradation ASB14->Degradation promotes MAPRE2 MAPRE2 MAPRE2->Proliferation promotes Degradation->MAPRE2 targets

Logical Relationship of ASB14 in Cardiomyocyte Proliferation.

References

ASB-14 vs. Triton X-100: A Comparative Guide for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical determinant for the successful isolation, purification, and functional analysis of membrane proteins. This guide provides an objective comparison of two commonly employed detergents, the zwitterionic amidosulfobetaine ASB-14 and the non-ionic polyoxyethylene-based Triton X-100, supported by experimental data and detailed methodologies to inform detergent choice for specific research applications.

The distinct physicochemical properties of this compound and Triton X-100 dictate their optimal applications in membrane protein research. This compound, a zwitterionic detergent, is highly regarded for its efficacy in solubilizing proteins for proteomic applications, particularly two-dimensional gel electrophoresis (2D-GE). In contrast, Triton X-100, a non-ionic detergent, is a versatile and milder agent frequently used for the extraction of membrane proteins while aiming to preserve their native structure and function.

At a Glance: Key Differences and Physicochemical Properties

A summary of the key physicochemical properties of this compound and Triton X-100 is presented below, offering a quantitative basis for comparison.

PropertyThis compoundTriton X-100
Detergent Class ZwitterionicNon-ionic
Molecular Weight ~434.68 g/mol ~625 g/mol (average)[1]
Critical Micelle Concentration (CMC) 8 mM[2]0.2-0.9 mM[2]
Primary Applications Proteomics, 2D-Gel Electrophoresis, Solubilization of hydrophobic proteinsGeneral cell lysis, Membrane protein extraction for functional and structural studies
Denaturing Potential Generally considered less denaturing than ionic detergents, but can be stronger than non-ionic detergents.Mild, generally non-denaturing, but can disrupt protein-protein interactions.[3]

Performance in Membrane Protein Solubilization

The choice between this compound and Triton X-100 is highly dependent on the specific membrane protein of interest and the downstream application.

This compound for Proteomics and 2D-Gel Electrophoresis:

This compound has demonstrated superior performance in the solubilization of complex protein mixtures from membranes for high-resolution separation by 2D-GE. Studies on human brain proteins have shown that a combination of the zwitterionic detergents CHAPS and this compound, in a buffer containing urea and thiourea, results in a higher number of resolved protein spots compared to using CHAPS alone.[4] This suggests that this compound is particularly effective at disrupting protein aggregates and solubilizing hydrophobic proteins that are often underrepresented in proteomic analyses. The long alkyl tail of this compound is thought to effectively coat hydrophobic proteins, enhancing their solubility in the aqueous environment of the electrophoresis buffer.

Triton X-100 for Functional and Structural Studies:

Triton X-100 is a widely used detergent for the initial extraction of membrane proteins from the lipid bilayer with the goal of maintaining their native conformation and activity. Its non-ionic nature makes it less harsh than ionic and many zwitterionic detergents, thereby preserving delicate protein-protein interactions and enzymatic function.

However, the efficacy and gentleness of Triton X-100 can be protein-dependent. For instance, in a study on the solubilization of the multi-subunit photosynthetic superassembly from Rhodobacter capsulatus, Triton X-100 was highly efficient at extracting the complex (>95% solubilization). However, it led to the significant degradation of the labile light-harvesting complex I (LHI), while the more resilient reaction center (RC) remained intact. This highlights the importance of empirical testing to determine the suitability of Triton X-100 for a specific membrane protein.

Experimental Protocols

Detailed methodologies for utilizing this compound and Triton X-100 in membrane protein solubilization are provided below.

Protocol 1: Solubilization of Human Brain Proteins using this compound for 2D-Gel Electrophoresis

This protocol is adapted from studies on the proteomic analysis of human brain tissue.

Materials:

  • Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) this compound, 100 mM DTT.

  • Human brain tissue sample.

  • Sample grinding kit.

  • Microcentrifuge.

Procedure:

  • Homogenize the brain tissue sample in the Lysis Buffer using a sample grinding kit.

  • Sonicate the homogenate to further disrupt cellular structures.

  • Vortex the sample for 30 minutes at 4°C to ensure complete solubilization.

  • Centrifuge the lysate at high speed (e.g., 17,000 x g) for 15 minutes at 4°C to pellet insoluble debris.

  • The resulting supernatant contains the solubilized proteins ready for isoelectric focusing and 2D-GE.

Protocol 2: Extraction of Membrane Proteins using Triton X-100

This is a general protocol for the extraction of membrane proteins from cultured cells.

Materials:

  • Triton X-100 Lysis Buffer: 1% (v/v) Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

  • Cultured cells.

  • Cell scraper.

  • Microcentrifuge.

Procedure:

  • Wash cultured cells with ice-cold PBS and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in ice-cold Triton X-100 Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis and membrane protein solubilization.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble cellular debris.

  • The supernatant contains the solubilized membrane proteins, which can be used for downstream applications such as immunoprecipitation or functional assays.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.

Membrane_Protein_Solubilization_Workflow cluster_start Sample Preparation cluster_solubilization Solubilization cluster_separation Separation cluster_products Products start Cell/Tissue Homogenization solubilize Incubation with Detergent Buffer (this compound or Triton X-100) start->solubilize Add Lysis Buffer centrifuge High-Speed Centrifugation solubilize->centrifuge Transfer Lysate supernatant Supernatant (Solubilized Membrane Proteins) centrifuge->supernatant Collect pellet Pellet (Insoluble Debris) centrifuge->pellet Discard end e.g., 2D-GE, IP, Functional Assays supernatant->end Downstream Analysis

General workflow for membrane protein solubilization.

TwoD_Electrophoresis_Workflow cluster_extraction Protein Extraction cluster_solubilization Solubilization & Clarification cluster_separation 2D-GE Separation cluster_analysis Analysis sample Brain Tissue Homogenization in this compound/CHAPS Lysis Buffer sol_clar Sonication & Centrifugation sample->sol_clar ief 1st Dimension: Isoelectric Focusing (IEF) sol_clar->ief Load Supernatant sds 2nd Dimension: SDS-PAGE ief->sds analysis Protein Spot Detection & Mass Spectrometry sds->analysis

Workflow for 2D-GE analysis using this compound.

Conclusion

  • This compound excels in the solubilization of hydrophobic proteins and complex membrane proteomes for analysis by 2D-gel electrophoresis, often in combination with other detergents and chaotropic agents. Its strength lies in its ability to yield high-resolution protein separation.

  • Triton X-100 is a milder, non-ionic detergent that is a workhorse for the general extraction of membrane proteins for a wide range of applications, particularly those requiring the preservation of protein structure and function. However, its effectiveness and gentleness should be empirically validated for each protein of interest.

The selection of the optimal detergent requires careful consideration of the research goals, the nature of the target membrane protein, and the requirements of downstream analytical techniques. For novel membrane proteins, a screening approach with a panel of detergents, including both this compound and Triton X-100, is often the most prudent strategy to identify the ideal solubilization conditions.

References

A Head-to-Head Comparison of Asb-14 and C7BzO Detergents for Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in protein analysis, directly impacting the yield, solubility, and integrity of proteins of interest. This guide provides a comprehensive side-by-side comparison of two powerful zwitterionic detergents, Amidosulfobetaine-14 (Asb-14) and 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammoniopropanesulfonate (C7BzO), to aid in the selection of the optimal detergent for specific research applications.

Both this compound and C7BzO are renowned for their efficacy in solubilizing proteins, particularly membrane proteins, for downstream applications such as two-dimensional gel electrophoresis (2D-GE) and mass spectrometry. Their zwitterionic nature allows them to effectively disrupt protein aggregates and lipid bilayers without introducing a net charge, making them compatible with isoelectric focusing.

Physicochemical Properties: A Tabular Comparison

A clear understanding of the fundamental properties of each detergent is essential for predicting their behavior in solution and their interaction with proteins. The following table summarizes the key physicochemical characteristics of this compound and C7BzO.

PropertyThis compoundC7BzO
Full Name Amidosulfobetaine-143-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammoniopropanesulfonate
Molecular Formula C₂₂H₄₆N₂O₄SC₂₁H₃₇NO₄S
Molecular Weight 434.7 g/mol [1]399.59 g/mol [2]
Type Zwitterionic[1]Zwitterionic[2][3]
Structure Aminosulfobetaine with a C14 alkyl tailHydrophilic zwitterionic head linked to a hydrophobic tail via a linker region
Critical Micelle Concentration (CMC) 8 mM (at 25°C)Not explicitly found in search results.
Aggregation Number 108≤25
Solubility Water solubleInformation not available.
Form White to off-white powderSolid
Purity >99%≥95.0% (HPLC)

Performance in Protein Extraction: Quantitative Insights

The primary function of these detergents in a research setting is the efficient extraction and solubilization of proteins from complex biological samples. The following data, derived from independent studies, provide a quantitative comparison of their performance.

Protein Extraction from Chinese Hamster Ovary (CHO) Cells

A study comparing various detergent formulations for total protein extraction from CHO cells for 2D-GE analysis provides a direct comparison of this compound and C7BzO. The effectiveness was evaluated based on the number of well-resolved protein spots.

Detergent/CombinationTotal Protein Spots Detected (pH 4-7 IPG strip)Total Protein Spots Detected (pH 3-10 IPG strip)
2% C7BzO 317477
1% this compound / 2% C7BzO 270404
1% this compound / 1% C7BzO 287397
2% this compound / 1% C7BzO 242372
4% CHAPS (Reference) 274397

Data sourced from a study on detergent optimization for CHO cells.

The results indicate that 2% C7BzO alone yielded the highest number of protein spots , suggesting superior protein extraction and solubilization from CHO cells under these experimental conditions.

Protein Extraction from E. coli

In a separate study, the protein extraction efficiency of a C7BzO-based reagent was compared to a traditional CHAPS-based reagent using lyophilized E. coli.

ReagentProtein Extracted (mg) from 10 mg of E. coli
C7BzO-based reagent ~1.6
CHAPS-based reagent ~1.3

Data adapted from a proteomics application note.

The C7BzO-containing reagent extracted approximately 23% more protein than the CHAPS-based reagent. Furthermore, the study demonstrated that the C7BzO-based reagent allowed for a 20% higher protein load on 2D gels with no loss of resolution and reduced streaking.

Solubilization of Human Brain Proteins

A study focused on optimizing protein extraction from human brain frontal cortex for 2D-GE found that a combination of detergents was most effective.

Detergent Composition in Extraction BufferAverage Number of Protein Spots Detected
4% CHAPS + 2% this compound 1500 ± 50
4% CHAPS 1200 ± 50
2% this compound 1100 ± 50

Data from a study on the solubilization of human brain proteins.

These results highlight that the combination of 4% CHAPS and 2% this compound was the most efficient solution for solubilizing human brain proteins for 2D-GE analysis.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful research outcomes. Below are representative protocols for protein extraction using this compound and C7BzO for 2D-GE applications.

Protocol 1: Protein Extraction from Human Brain Tissue using this compound in Combination with CHAPS

This protocol is adapted from a study that found a combination of CHAPS and this compound to be highly effective for solubilizing proteins from human brain tissue.

Materials:

  • Human brain tissue (e.g., frontal cortex)

  • Extraction Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) this compound, 100 mM DTT, and 1% (v/v) protease inhibitor cocktail.

  • Homogenizer (e.g., Polytron)

  • Microcentrifuge

  • Protein assay kit

Procedure:

  • Weigh approximately 50 mg of frozen human brain tissue.

  • Add 240 µL of ice-cold Extraction Buffer to the tissue.

  • Homogenize the tissue on ice using a homogenizer until a uniform suspension is achieved.

  • Incubate the homogenate on a rocking platform for 1 hour at 4°C to ensure complete protein solubilization.

  • Centrifuge the homogenate at 14,000 x g for 30 minutes at 4°C to pellet insoluble material.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Determine the protein concentration of the supernatant using a compatible protein assay.

  • The protein extract is now ready for downstream applications such as 2D-GE. For 2D-GE, the sample is typically mixed with a rehydration buffer before loading onto an IPG strip.

Protocol 2: Total Protein Extraction from CHO Cells using C7BzO

This protocol is based on a study that identified 2% C7BzO as the most effective single detergent for extracting total protein from CHO cells for 2D-GE.

Materials:

  • CHO cell pellet (5 x 10⁷ cells)

  • Extraction Solution: 7 M Urea, 2 M Thiourea, 2% (w/v) C7BzO, 40 mM Tris.

  • Ultrasonic probe

  • Benzonase nuclease

  • Reduction and alkylation reagents (e.g., TBP and iodoacetamide)

  • Protein precipitation kit (e.g., TCA-based)

  • Microcentrifuge

Procedure:

  • Resuspend a pellet of 5 x 10⁷ CHO cells in 1 mL of Extraction Solution.

  • Sonicate the cell suspension on ice using an ultrasonic probe (e.g., 4 cycles of 15 seconds with cooling in between) to lyse the cells and shear DNA.

  • Add Benzonase to a final concentration of 500 U/mL and incubate on ice for 30 minutes to digest nucleic acids.

  • Perform reduction and alkylation of the protein sample according to the manufacturer's protocol.

  • Precipitate the proteins using a protein precipitation kit to remove interfering substances.

  • Centrifuge to pellet the proteins and carefully discard the supernatant.

  • Resuspend the protein pellet in the desired volume of Extraction Solution or a 2D-GE rehydration buffer.

  • The sample is now ready for isoelectric focusing and 2D-GE.

Visualizing the Workflow: Protein Extraction for 2D-GE

The following diagrams illustrate the general experimental workflow for protein extraction and solubilization for 2D gel electrophoresis, a common application for both this compound and C7BzO.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_2dge 2D Gel Electrophoresis Sample Biological Sample (e.g., Tissue, Cells) Lysis Cell Lysis & Homogenization Sample->Lysis Mechanical/ Chemical Solubilization Protein Solubilization (with this compound or C7BzO) Lysis->Solubilization Detergent Addition Clarification Centrifugation (Removal of Debris) Solubilization->Clarification IEF 1st Dimension: Isoelectric Focusing (IEF) Clarification->IEF Solubilized Proteome SDS_PAGE 2nd Dimension: SDS-PAGE IEF->SDS_PAGE Staining Gel Staining & Imaging SDS_PAGE->Staining Analysis Spot Detection & Analysis Staining->Analysis

Caption: General workflow for protein extraction and 2D-GE.

Detergent_Action cluster_membrane Cell Membrane Membrane Lipid Bilayer with Integral Membrane Protein Detergent Detergent Monomers (this compound or C7BzO) Micelle Protein-Detergent Micelle Detergent->Micelle Solubilization

Caption: Detergent-mediated solubilization of a membrane protein.

Conclusion

Both this compound and C7BzO are highly effective zwitterionic detergents that offer significant advantages over traditional detergents like CHAPS for certain applications. The choice between them may depend on the specific cell or tissue type and the experimental goals.

  • C7BzO appears to be a superior choice for maximizing total protein extraction, as demonstrated in studies with CHO cells and E. coli. Its ability to handle higher protein loads on 2D gels makes it particularly valuable for discovering low-abundance proteins.

  • This compound , especially in combination with CHAPS, has proven to be extremely effective for solubilizing complex proteomes from challenging samples like brain tissue.

Ultimately, empirical testing with the specific sample and downstream application is recommended to determine the optimal detergent and concentration for achieving the best results in your research. This guide provides a data-driven starting point for making an informed decision.

References

Maximizing Protein Yield: A Comparative Analysis of Asb-14 for Enhanced Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient solubilization of proteins, particularly membrane-associated proteins, is a critical bottleneck in experimental workflows. Inadequate solubilization can lead to significant protein loss, impacting downstream applications such as proteomic analysis, structural biology, and drug discovery. This guide provides a quantitative comparison of the performance of the zwitterionic detergent Asb-14 against other commonly used solubilizing agents, supported by experimental data and detailed protocols to aid in the selection of the optimal detergent for maximizing protein recovery.

The amidosulfobetaine-14 (this compound) detergent is recognized for its efficacy in solubilizing a wide range of proteins, including challenging membrane proteins.[1][2] Its unique properties, including a long alkyl tail, contribute to its strong solubilizing power, often surpassing that of traditional detergents.[1][2] This guide presents data on protein recovery using this compound and compares it with other detergents, offering a clear perspective on its performance.

Quantitative Comparison of Detergent Efficacy

The selection of an appropriate detergent is paramount for achieving high protein recovery. The following tables summarize the performance of this compound in comparison to other detergents in solubilizing proteins from different biological samples.

Table 1: Total Protein Solubilized from Human Erythrocyte Membranes

This table presents the total amount of protein solubilized from erythrocyte ghosts by different detergents. The data indicates that this compound and its analogue Asb-16 solubilize a greater amount of protein compared to the classic detergents CHAPS and Triton X-100.[3]

DetergentTotal Protein Solubilized (µg)
This compound ~180
Asb-16~170
CHAPS~120
Triton X-100~100

Data is approximated from graphical representations in the cited source and is intended for comparative purposes.

Table 2: Efficiency of Protein Solubilization from Human Brain Frontal Cortex for 2-DE Analysis

The number of protein spots detected in two-dimensional gel electrophoresis (2-DE) serves as a semi-quantitative measure of the solubilization efficiency of a complex protein mixture. The following data demonstrates that a combination of this compound and CHAPS results in the highest number of resolved protein spots, indicating superior solubilization of a diverse range of proteins.

Detergent Composition in Solubilization BufferAverage Number of Detected Protein Spots
4% CHAPS + 2% this compound 1163
4% CHAPS + 2% Asb-161087
4% CHAPS974
2% this compound851
2% Asb-16793
No Detergent486

The solubilization buffer also contained 7M Urea, 2M Thiourea, and 100mM DTT.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.

Protocol 1: Comparative Protein Solubilization from Cell Membranes

This protocol outlines a general procedure for comparing the efficiency of different detergents in solubilizing proteins from a membrane-rich fraction.

1. Preparation of Membrane Fraction: a. Harvest cells and wash with an appropriate ice-cold buffer (e.g., PBS). b. Lyse the cells using a suitable method (e.g., sonication, dounce homogenization) in a hypotonic lysis buffer containing protease inhibitors. c. Centrifuge the lysate at a low speed to pellet nuclei and intact cells. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction. e. Wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins.

2. Detergent Solubilization: a. Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing the desired concentration of the detergent to be tested (e.g., 2% this compound, 2% CHAPS, 1% Triton X-100). b. Incubate the mixture for a specified time (e.g., 1-2 hours) at 4°C with gentle agitation. c. Centrifuge at high speed (e.g., 100,000 x g) to pellet any insoluble material.

3. Quantification of Solubilized Protein: a. Carefully collect the supernatant containing the solubilized proteins. b. Determine the protein concentration in the supernatant using a standard protein quantification assay (see Protocol 2).

Protocol 2: Bradford Protein Assay for Quantification

The Bradford assay is a common method for quantifying protein concentration.

1. Materials:

  • Bradford reagent (Coomassie Brilliant Blue G-250)
  • Protein standard of known concentration (e.g., Bovine Serum Albumin - BSA)
  • Spectrophotometer or microplate reader

2. Procedure: a. Prepare a Standard Curve: i. Prepare a series of dilutions of the BSA standard in the same solubilization buffer used for the samples. ii. Add a small volume of each standard to a microplate well or cuvette. b. Sample Preparation: i. Add the same volume of the solubilized protein supernatant to separate wells or cuvettes. c. Assay: i. Add the Bradford reagent to each well or cuvette. ii. Incubate at room temperature for the recommended time (typically 5-10 minutes). iii. Measure the absorbance at 595 nm. d. Calculation: i. Subtract the absorbance of a blank (buffer only) from all readings. ii. Plot the absorbance of the standards versus their known concentrations to create a standard curve. iii. Use the standard curve to determine the concentration of the unknown protein samples.

Visualizing the Process

To better understand the experimental workflow and the mechanism of protein solubilization, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_analysis Analysis cell_harvest Cell Harvest cell_lysis Cell Lysis cell_harvest->cell_lysis membrane_isolation Membrane Isolation cell_lysis->membrane_isolation detergent_incubation Detergent Incubation (e.g., this compound, CHAPS) membrane_isolation->detergent_incubation centrifugation Centrifugation detergent_incubation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection protein_quantification Protein Quantification (Bradford/BCA Assay) supernatant_collection->protein_quantification data_comparison Data Comparison protein_quantification->data_comparison

Caption: Experimental workflow for comparing protein solubilization efficiency.

solubilization_mechanism cluster_micelle Solubilization membrane Membrane with Embedded Protein detergents Detergent Monomers (e.g., this compound) micelle Protein-Detergent Mixed Micelle detergents->micelle

Caption: Mechanism of membrane protein solubilization by detergents.

References

Asb-14 in Proteomics: A Comparative Performance Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein extraction and analysis, the choice of detergent is a critical determinant of experimental success. This guide provides a comprehensive literature review of the performance of Amidosulfobetaine-14 (Asb-14), a zwitterionic detergent, in proteomics applications. We offer a comparative analysis with other common surfactants, supported by experimental data, to facilitate informed decisions in your research.

Executive Summary

This compound has established itself as a powerful surfactant for the solubilization of proteins, particularly membrane-associated and hydrophobic proteins, primarily in the context of two-dimensional gel electrophoresis (2D-PAGE). Its efficacy, especially when used in conjunction with other detergents like CHAPS, has been demonstrated to enhance protein spot resolution and overall proteome coverage in complex samples such as brain tissue. While its utility in 2D-PAGE is well-documented, its performance in mass spectrometry (MS)-based proteomics workflows requires more extensive investigation. This guide synthesizes the available data on this compound's performance, provides detailed experimental protocols from key studies, and presents visual workflows to aid in its practical application.

Performance Comparison of this compound and Alternative Detergents

The selection of a detergent is a crucial step in proteomics, impacting protein yield, the representation of different protein classes, and compatibility with downstream analytical techniques. The following tables summarize the quantitative performance of this compound in comparison to other widely used detergents.

Table 1: Protein Solubilization for 2D-Gel Electrophoresis (Human Brain Proteins)

Detergent/sAverage Number of Detected Protein Spots (± Standard Deviation)Key FindingsReference
4% CHAPS1083 (± 85)Baseline for comparison.[1]
2% this compound 1150 (± 92) Slightly better than CHAPS alone. [1]
2% ASB-161050 (± 88)Less effective than this compound and CHAPS.[1]
4% CHAPS + 2% this compound 1507 (± 112) Significantly outperforms individual detergents and other combinations, enhancing the resolution of both acidic and high molecular weight proteins. [1]
4% CHAPS + 2% ASB-161350 (± 105)Better than individual detergents but less effective than the CHAPS + this compound combination.[1]
4% CHAPS + 2% this compound + 2% ASB-161280 (± 101)The triple combination does not offer an advantage over the CHAPS + this compound mixture.

Table 2: General Performance Characteristics of Common Proteomics Detergents

DetergentPrimary Application(s)Solubilization EfficiencyMass Spectrometry CompatibilityKey Characteristics
This compound 2D-PAGE, Solubilization of membrane proteinsExcellent, especially for hydrophobic proteins. Often superior to CHAPS.Generally compatible, but limited direct comparative data in MS workflows.Zwitterionic, effective in combination with other detergents.
CHAPS2D-PAGE, Solubilization of membrane proteinsGood, but can be less effective for highly hydrophobic proteins compared to this compound.Compatible at low concentrations (<0.1%), but can cause adduct formation and signal suppression.A widely used and well-characterized zwitterionic detergent that can be removed by dialysis.
SDSSDS-PAGE, Strong protein denaturationVery high, but denatures proteins.Not directly compatible; requires removal, which can lead to sample loss.Anionic and strongly denaturing.
Triton X-100General protein extractionGood for many proteins, but can be harsh.Not recommended for MS as it is difficult to remove and causes significant ion suppression.Non-ionic detergent.
RapiGest SFShotgun proteomics, MS-based workflowsHighHigh, as it is an acid-labile surfactant that degrades into MS-friendly byproducts.Anionic, specifically designed for MS compatibility.
PPS Silent SurfactantShotgun proteomics, MS-based workflowsModerateHigh, as it is an acid-labile surfactant.Zwitterionic nature provides gentle solubilization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of proteomics experiments. The following are key experimental protocols from studies that have utilized this compound.

Protocol 1: Protein Extraction from Human Brain Tissue for 2D-PAGE

This protocol, adapted from Martins-de-Souza et al. (2007), demonstrates the effective use of this compound in combination with CHAPS for enhanced protein solubilization.

1. Sample Preparation:

  • Human brain frontal cortex tissue is homogenized in a sample buffer with the following composition:

    • 7 M Urea

    • 2 M Thiourea

    • 100 mM DTT

    • 1% Sigma Anti-protease Cocktail

    • Detergent composition as specified in Table 1 (e.g., 4% CHAPS and 2% this compound).

2. Protein Solubilization:

  • The tissue homogenate is vortexed and then centrifuged at 14,000 rpm for 20 minutes at 4°C.

  • The supernatant containing the solubilized proteins is collected.

3. Two-Dimensional Gel Electrophoresis:

  • First Dimension (Isoelectric Focusing - IEF):

    • 600 µg of the protein extract is mixed with a rehydration solution containing 7 M urea, 2 M thiourea, 2% (w/v) CHAPS, 2% (v/v) carrier ampholytes (pH 3–10), and 70 mM DTT.

    • The sample is applied to an IPG (Immobilized pH Gradient) strip (pH 3–10) and focused.

  • Second Dimension (SDS-PAGE):

    • The focused IPG strip is equilibrated in a buffer containing SDS.

    • The strip is then placed on top of a polyacrylamide gel and proteins are separated based on their molecular weight.

4. Visualization and Analysis:

  • The gel is stained (e.g., with silver nitrate) to visualize the protein spots.

  • The number of spots is quantified using appropriate image analysis software.

Visualizing Workflows and Pathways

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of complex processes. The following diagrams are generated using the DOT language for Graphviz.

G cluster_extraction Protein Extraction & Solubilization cluster_2de Two-Dimensional Gel Electrophoresis tissue Human Brain Tissue homogenization Homogenization in Lysis Buffer (Urea, Thiourea, DTT, Protease Inhibitors, 4% CHAPS + 2% this compound) tissue->homogenization centrifugation1 Centrifugation (14,000 rpm, 20 min, 4°C) homogenization->centrifugation1 supernatant Collect Supernatant (Solubilized Proteins) centrifugation1->supernatant ief 1st Dimension: Isoelectric Focusing (IPG Strip pH 3-10) supernatant->ief sds_page 2nd Dimension: SDS-PAGE ief->sds_page staining Silver Staining sds_page->staining analysis Image Analysis & Spot Quantification staining->analysis G cluster_sample_prep Sample Preparation cluster_cleanup Detergent Removal / Cleanup cluster_ms Mass Spectrometry Analysis sample Cell or Tissue Sample lysis Lysis & Solubilization (Buffer with this compound) sample->lysis reduction_alkylation Reduction & Alkylation lysis->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion cleanup Detergent Removal (e.g., spin column, precipitation) digestion->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_analysis Data Analysis (Protein Identification & Quantification) lc_ms->data_analysis

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Asb-14

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of Asb-14 (Amidosulfobetaine-14), a zwitterionic detergent crucial for the solubilization of proteins in proteomics research. Adherence to these protocols is vital for ensuring laboratory safety and maintaining the integrity of your experimental results.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, standard laboratory safety precautions are mandatory to minimize exposure and prevent contamination.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Gloves must be inspected before use and disposed of after handling the substance.[1]
Eye Protection Safety glasses with side shields or gogglesApproved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Respiratory Protection N95 or P1 dust maskRecommended when handling the powdered form of this compound to avoid inhalation of dust particles.[2]
Body Protection Laboratory coatA standard lab coat is sufficient to protect clothing from spills.

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is critical for both safety and experimental success. The following is a step-by-step guide for its use in a typical laboratory setting.

1. Preparation and Reconstitution:

  • Before handling, ensure that the work area is clean and that all necessary PPE is donned correctly.

  • This compound is a powder and should be handled in a well-ventilated area to minimize dust.[2]

  • To prepare a stock solution, reconstitute the this compound powder in an appropriate solvent, such as water, to the desired concentration.

  • Once reconstituted, it is recommended to create aliquots and store them at -20°C for up to one year to maintain stability.

2. Protein Solubilization:

  • This compound is frequently used in combination with other detergents and chaotropic agents to effectively solubilize proteins, especially membrane proteins, for two-dimensional gel electrophoresis (2-DE).

  • A common application involves its use in a standard protein extraction buffer containing urea and thiourea.

3. Post-Handling:

  • After use, thoroughly clean all equipment and the work area.

  • Dispose of all contaminated materials, including gloves and any single-use plasticware, according to the disposal plan outlined below.

Disposal Plan: Managing this compound Waste

While this compound is not considered hazardous to the environment, proper disposal is necessary to maintain a safe laboratory and comply with regulations.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety protocols.

  • Solid Waste:

    • Unused this compound powder and materials contaminated with it (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container.

    • Dispose of the sealed container as non-hazardous laboratory waste, following your institution's specific guidelines.

  • Liquid Waste:

    • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations. It is crucial to verify this with your environmental health and safety office.

    • Solutions containing other hazardous chemicals (e.g., organic solvents, other detergents) must be disposed of as hazardous waste. Collect this waste in a properly labeled, sealed, and compatible container for chemical waste pickup.

  • Contaminated PPE:

    • Used gloves and other disposable PPE should be placed in the regular laboratory trash, unless they are grossly contaminated with other hazardous materials.

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound:

PropertyValue
Molecular Weight 434.68 g/mol
Purity ≥97% (HPLC)
Form White to off-white powder
Solubility in Water 50 mg/mL
Critical Micelle Concentration (CMC) 8 mM (at 25°C)
Recommended Storage Temperature 2-8°C (for powder)

Experimental Protocol: Protein Solubilization for 2D-Electrophoresis

This protocol is adapted from a study on the solubilization of human brain proteins and demonstrates a key application of this compound.

Objective: To efficiently solubilize cytosolic and membrane proteins from human brain tissue for analysis by two-dimensional gel electrophoresis (2-DE).

Materials:

  • Human brain frontal cortex tissue

  • Standard Protein Extraction Buffer (SB) containing:

    • 7M Urea

    • 2M Thiourea

    • 100mM DTT

  • CHAPS (4% w/v)

  • This compound (2% w/v)

  • Homogenizer

  • Centrifuge

Methodology:

  • Homogenize the human brain frontal cortex tissue in the Standard Protein Extraction Buffer (SB).

  • Add CHAPS to a final concentration of 4% (w/v) and this compound to a final concentration of 2% (w/v) to the homogenate.

  • Incubate the mixture with gentle agitation to ensure complete solubilization of the proteins.

  • Centrifuge the sample at high speed to pellet any insoluble material.

  • The resulting supernatant contains the solubilized proteins and is ready for application in the first dimension of 2D-electrophoresis (isoelectric focusing).

Visualizing the Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Asb14_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_area Prepare Workspace prep_ppe->prep_area prep_reconstitute Reconstitute this compound prep_area->prep_reconstitute handle_protein Protein Solubilization prep_reconstitute->handle_protein post_clean Clean Workspace handle_protein->post_clean post_dispose Dispose of Waste post_clean->post_dispose

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.